Product packaging for AZD3965(Cat. No.:CAS No. 1448671-31-5)

AZD3965

Cat. No.: B1666217
CAS No.: 1448671-31-5
M. Wt: 515.5 g/mol
InChI Key: PRNXOFBDXNTIFG-FQEVSTJZSA-N
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Description

Monocarboxylate Transporter 1 Inhibitor AZD3965 is an orally available inhibitor of monocarboxylate transporter 1 (MCT1), with potential antineoplastic activity. Upon oral administration, MCT1 inhibitor this compound binds to MCT1 and prevents the transport of lactate into and out of the cell. This leads to an accumulation of lactate, intracellular acidification, and eventually cancer cell death. MCT1, a protein overexpressed on tumor cells, is responsible for the transport of monocarboxylates across the cell membrane and plays a key role in cell metabolism.
This compound is a small molecule drug with a maximum clinical trial phase of I.
a monocarboxylate transporter-1 inhibitor with antineoplastic activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24F3N5O5S B1666217 AZD3965 CAS No. 1448671-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNXOFBDXNTIFG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448671-31-5
Record name AZD-3965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-3965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD3965: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3965 is a potent and selective small molecule inhibitor of the monocarboxylate transporter 1 (MCT1), a key player in cancer cell metabolism. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to the production of large amounts of lactate.[1] MCT1 facilitates the transport of this lactate across the cell membrane, maintaining intracellular pH and sustaining high glycolytic rates.[1][2] By inhibiting MCT1, this compound disrupts this crucial metabolic process, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis, ultimately resulting in cytostatic and cytotoxic effects on cancer cells.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a high-affinity inhibitor of MCT1, with a binding affinity (Ki) of 1.6 nM.[3][4] It also shows some activity against MCT2 but is highly selective over MCT3 and MCT4.[1][5] The primary mechanism of action of this compound in cancer cells involves the blockade of lactate efflux.[2][6] This leads to a cascade of intracellular events:

  • Intracellular Lactate Accumulation: Inhibition of MCT1-mediated export leads to a rapid and significant increase in intracellular lactate concentrations.[2][6]

  • Intracellular Acidification: The buildup of lactic acid causes a drop in intracellular pH.

  • Inhibition of Glycolysis: The accumulation of lactate and the resulting acidic environment create a negative feedback loop, inhibiting key glycolytic enzymes.[2]

  • Metabolic Rewiring: In some contexts, MCT1 inhibition can lead to an increased reliance on mitochondrial metabolism.[7]

  • Cell Growth Inhibition and Apoptosis: The disruption of cellular metabolism and pH homeostasis ultimately leads to the inhibition of cell proliferation and, in sensitive cell lines, the induction of apoptosis.[1][8]

A significant factor influencing the sensitivity of cancer cells to this compound is the expression of MCT4.[3] MCT4 can compensate for the loss of MCT1 function by continuing to export lactate, thus conferring resistance to the drug.[2][3] Therefore, cancer cells with high MCT1 and low MCT4 expression are generally more susceptible to the anti-tumor effects of this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

ParameterValueCell Line/SystemReference
Ki (MCT1) 1.6 nMHuman MCT1[3][4]
Ki (MCT2) ~9.6 nM (6-fold less potent than for MCT1)Human MCT2[1][5]
IC50 (Lactate Efflux) 5.12 nMRaji (Burkitt's lymphoma)[1]
IC50 (Lactate Uptake) 17.0 ± 3.6 nM4T1 (Breast Cancer)[9]
IC50 (Cell Growth) 12 nMRaji (Burkitt's lymphoma)[3]
IC50 (Cell Growth) 22.2 ± 4.57 nM4T1 (Breast Cancer)[9]

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Lymphoma Cell Lines

Cell LineHistologyGI50 (nM)Reference
RajiBurkitt's Lymphoma<100[1][10]
SU-DHL-10Diffuse Large B-cell Lymphoma<100[1][10]
WSU-DLCL-2Diffuse Large B-cell Lymphoma<100[1][10]
CA46Burkitt's Lymphoma3-39[8]
HBL-1Diffuse Large B-cell Lymphoma>100 (Resistant)[1]
HTDiffuse Large B-cell Lymphoma>100 (Resistant)[1]

Table 3: Effect of this compound on Lactate Concentration

Cell LineTreatmentIntracellular Lactate ChangeExtracellular Lactate ChangeReference
Raji100 nM this compound (4h)Significant IncreaseDecrease (IC50 = 5.12 nM)[1]
Raji25 nM this compound (90 min)Significant IncreaseDecrease[7]
H526 (SCLC)100 nM this compound (24h)IncreaseDecrease[6]
HGC27 (Gastric)100 nM this compound (24h)IncreaseDecrease[6]
DMS114 (SCLC)100 nM this compound (24h)IncreaseDecrease[6]
4T1 (Breast)50 nM this compound (24h)Significant IncreaseSignificant Decrease[9]

Table 4: In Vivo Efficacy of this compound

Tumor ModelDosing RegimenTumor Growth InhibitionReference
Raji Xenograft100 mg/kg, twice daily (oral)85%[1]
Raji Xenograft (with Doxorubicin)50 mg/kg this compound, twice daily (oral) + 3 mg/kg Doxorubicin, once weekly81% (combination) vs 52% (this compound alone)[1]
Raji Xenograft50 mg/kg, twice daily (oral)Significant reduction in tumor growth[7]

Signaling Pathways and Experimental Workflows

AZD3965_Mechanism_of_Action cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDHA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Lactate_in->Glycolysis Feedback Inhibition MCT1 MCT1 Lactate_in->MCT1 Efflux Cell_Growth Cell Proliferation & Survival Lactate_in->Cell_Growth pH decrease Glycolysis->Pyruvate LDHA LDHA Lactate_out Extracellular Lactate MCT1->Lactate_out This compound This compound This compound->MCT1 Apoptosis Apoptosis Cell_Growth->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (High MCT1/Low MCT4) Viability_Assay Cell Viability Assay (MTS/MTT) Cell_Culture->Viability_Assay Determine GI50 Lactate_Assay Lactate Transport Assay (Efflux/Influx) Cell_Culture->Lactate_Assay Confirm MCT1 Inhibition Western_Blot Western Blot (MCT1/MCT4 Expression) Cell_Culture->Western_Blot Verify Target Expression Xenograft Xenograft Model (e.g., Raji in SCID mice) Viability_Assay->Xenograft Select Sensitive Lines Treatment This compound Treatment (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Assess Efficacy PD_Analysis Pharmacodynamic Analysis (Intratumoral Lactate) Treatment->PD_Analysis Confirm Target Engagement

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS cell proliferation assay kits.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom microtiter plates

  • This compound stock solution (e.g., in DMSO)

  • MTS reagent

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for 72 hours at 37°C.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Efflux Assay

Objective: To measure the inhibition of lactate export from cancer cells by this compound.

Materials:

  • Cancer cell lines cultured to high confluency

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lactate assay kit (colorimetric or fluorometric)

  • LC-MS for more precise quantification (optional)

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere and grow to ~80-90% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) in fresh culture medium for a specified time (e.g., 4 hours).

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Wash the cells with ice-cold PBS and lyse the cells to measure intracellular lactate and/or protein concentration for normalization.

  • Lactate Measurement:

    • Measure the lactate concentration in the collected medium and cell lysates using a commercial lactate assay kit according to the manufacturer's instructions.

    • Alternatively, for more detailed analysis, perform LC-MS analysis on the samples.

  • Data Analysis:

    • Normalize the extracellular lactate concentration to the cell number or total protein content.

    • Calculate the percentage of lactate efflux inhibition relative to the vehicle control.

    • Determine the IC50 for lactate efflux inhibition.

Western Blot for MCT1 and MCT4 Expression

Objective: To determine the protein expression levels of MCT1 and MCT4 in cancer cell lines.

Materials:

  • Cancer cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • Protein transfer system (e.g., semi-dry or wet transfer)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MCT1 and MCT4

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of MCT1 and MCT4, normalized to the loading control.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., SCID or NSG mice)

  • Cancer cell line for tumor implantation (e.g., Raji)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 Raji cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 100 mg/kg) or vehicle control to the mice via oral gavage, typically twice daily.

  • Tumor Volume Measurement:

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue treatment for a specified duration or until tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like intratumoral lactate).

    • Compare the tumor growth curves between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are highly dependent on aerobic glycolysis and express high levels of MCT1 and low levels of MCT4. Its mechanism of action, centered on the inhibition of lactate transport and the subsequent disruption of cancer cell metabolism, is well-supported by preclinical data. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MCT1 inhibition in oncology. Further research into combination therapies and mechanisms of resistance will be crucial for the successful clinical development of this compound and other MCT inhibitors.

References

AZD3965: A Technical Guide to its Impact on Tumor Metabolism and Glycolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3965 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key player in the metabolic reprogramming of cancer cells. By blocking the transport of lactate, this compound disrupts the delicate metabolic symbiosis within the tumor microenvironment, leading to profound effects on tumor cell proliferation, survival, and response to therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on tumor metabolism and glycolysis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

Core Mechanism of Action

This compound primarily functions by inhibiting MCT1, a transmembrane protein responsible for the proton-coupled transport of monocarboxylates, most notably lactate, across the cell membrane.[1][2][3][4] In the context of the Warburg effect, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen, MCT1 plays a crucial role in extruding the resulting excess lactate to maintain intracellular pH and sustain high glycolytic flux.[1][5] By blocking this efflux, this compound induces an accumulation of intracellular lactate, leading to a cascade of metabolic consequences.[1][3][6][7]

AZD3965_Mechanism Lactate_out Extracellular Lactate MCT1 MCT1 Lactate_out->MCT1 Influx

Caption: Preclinical experimental workflow for this compound evaluation.
Lactate Transport Assay

Objective: To quantify the effect of this compound on lactate influx and efflux.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • L-Lactate Assay Kit

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Sample Collection:

    • Extracellular Lactate: Carefully collect the culture medium from each well.

    • Intracellular Lactate: Wash the cells with ice-cold PBS, then lyse the cells using the assay buffer provided in the L-Lactate Assay Kit.

  • Lactate Measurement: Determine the lactate concentration in both the extracellular medium and the cell lysates using the L-Lactate Assay Kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the intracellular lactate concentration to the total protein content of the cell lysate. Express the results as a fold change relative to the vehicle-treated control.

Cell Viability Assay (SRB or MTS)

Objective: To determine the effect of this compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Sulforhodamine B (SRB) or MTS reagent

  • Trichloroacetic acid (TCA) (for SRB assay)

  • Tris base (for SRB assay)

  • 96-well plates

  • Plate reader

Protocol (SRB Assay):

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Lactate Transport Assay protocol.

  • Cell Fixation: After the treatment period, gently add ice-cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add Tris base to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot for MCT1 and MCT4 Expression

Objective: To determine the protein expression levels of MCT1 and MCT4 in cancer cells.

Materials:

  • Cancer cell line of interest

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against MCT1, MCT4, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of MCT1 and MCT4 to the loading control.

Resistance Mechanisms

A key mechanism of resistance to this compound is the expression of the monocarboxylate transporter 4 (MCT4). [6][7]MCT4 has a lower affinity for lactate than MCT1 but can still facilitate lactate efflux, thereby compensating for the inhibition of MCT1. [7]Cancer cells with high basal expression of MCT4 or those that upregulate MCT4 upon treatment with this compound tend to be less sensitive to the drug. [6][7] dot

Resistance_Mechanism cluster_cell Resistant Tumor Cell Lactate_in Intracellular Lactate MCT1 MCT1 Lactate_in->MCT1 Efflux MCT4 MCT4 Lactate_in->MCT4 Compensatory Efflux Lactate_out Extracellular Lactate MCT1->Lactate_out This compound This compound This compound->MCT1 MCT4->Lactate_out Cell_Survival Cell Survival MCT4->Cell_Survival

Caption: MCT4-mediated resistance to this compound.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells. Its ability to inhibit MCT1 and disrupt lactate homeostasis has profound effects on tumor metabolism, leading to growth inhibition and cell death in sensitive cancer models. Understanding the quantitative metabolic changes and the underlying experimental methodologies is crucial for the continued development and clinical application of this promising anti-cancer agent. Further research into combination therapies and the mechanisms of resistance will be critical to maximizing the therapeutic potential of this compound.

References

Preclinical Profile of AZD3965 in Lymphoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key protein involved in lactate transport across the cell membrane. In many cancer cells, including lymphomas, there is a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which leads to increased production and efflux of lactate.[1] By blocking MCT1-mediated lactate export, this compound disrupts the metabolic equilibrium of cancer cells, leading to intracellular lactate accumulation, feedback inhibition of glycolysis, and subsequent cytostatic or cytotoxic effects.[1][2] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent in lymphoma models, particularly in tumors with high MCT1 expression and low or negligible expression of MCT4, another lactate transporter that can act as a resistance mechanism.[2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound in lymphoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and combination strategies.

Mechanism of Action: Targeting Lactate Transport

This compound is a highly selective inhibitor of MCT1, with a binding affinity (pKi) of 8.8.[3] It also shows activity against MCT2 but has significantly lower potency against MCT3 and MCT4.[3][5] The primary mechanism of action of this compound in lymphoma cells is the inhibition of lactate efflux. This leads to a rapid accumulation of intracellular lactate, which in turn causes feedback inhibition of glycolysis.[2][3] This metabolic disruption results in a profound cytostatic effect on lymphoma cell growth.[2][4] Furthermore, prolonged exposure to this compound can lead to an increased dependency on oxidative phosphorylation (OXPHOS) for cellular energy production.[2]

cluster_cell Lymphoma Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate_in Pyruvate->Lactate_in LDH-A TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle PDH Lactate_in->Glycolysis Feedback Inhibition MCT1 MCT1 Lactate_in->MCT1 Efflux Lactate_out Extracellular Lactate MCT1->Lactate_out This compound This compound This compound->MCT1 Inhibition OXPHOS OXPHOS TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP

Figure 1: Mechanism of action of this compound in lymphoma cells.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in a panel of diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines. The sensitivity to this compound is correlated with high MCT1 expression and low or undetectable MCT4 expression.

Cell LineLymphoma SubtypeGI50 (nM)MCT1 ExpressionMCT4 Expression
RajiBurkitt Lymphoma<100HighNot Detected
CA46Burkitt Lymphoma<100HighNot Detected
DaudiBurkitt Lymphoma<100HighNot Detected
FarageDLBCL (GCB)<100HighLow
OCILY18DLBCL (GCB)<100HighLow
PfeifferDLBCL (GCB)<100HighLow
ToledoDLBCL (GCB)<100HighLow
RIVADLBCL (ABC)<100HighLow
WSU-DLCL-2DLBCL>100HighHigh
HTDLBCL>100HighHigh
HBL-1DLBCL>100HighHigh

Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines. [3][4] (GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like). Cell lines with a GI50 < 100 nM are considered sensitive.

In Vivo Efficacy

The in vivo anti-tumor activity of this compound has been demonstrated in xenograft models of Burkitt lymphoma.

Monotherapy Studies

In a Raji Burkitt's lymphoma xenograft model, oral administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth.[3][5] Treatment with this compound also led to a time-dependent accumulation of lactate within the tumors, confirming target engagement in vivo.[3][6] In the CA46 Burkitt lymphoma model, daily oral treatment with this compound for 24 days resulted in a 99% inhibition of tumor growth.[2]

Animal ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
Raji XenograftThis compound100 mg/kg, p.o., dailySignificant[3]
CA46 XenograftThis compoundNot specified99% after 24 days[2]

Table 2: In Vivo Monotherapy Efficacy of this compound in Burkitt Lymphoma Xenograft Models.

Combination Studies

The therapeutic potential of this compound can be enhanced when used in combination with other anti-cancer agents. In the Raji xenograft model, combining this compound with doxorubicin or rituximab, components of the standard R-CHOP regimen, resulted in enhanced tumor growth inhibition compared to monotherapy.[3][5] Furthermore, based on the observation that prolonged this compound treatment increases reliance on oxidative phosphorylation, combining this compound with an inhibitor of mitochondrial complex I induced significant lymphoma cell death in vitro and reduced tumor burden in vivo.[2]

This compound This compound Enhanced_Efficacy Enhanced Anti-Lymphoma Efficacy This compound->Enhanced_Efficacy Doxorubicin Doxorubicin Doxorubicin->Enhanced_Efficacy Rituximab Rituximab Rituximab->Enhanced_Efficacy OXPHOS_Inhibitor OXPHOS_Inhibitor OXPHOS_Inhibitor->Enhanced_Efficacy

Figure 2: Combination strategies with this compound in lymphoma.

Experimental Protocols

Cell Proliferation Assay
  • Cell Lines: A panel of human lymphoma cell lines were used.

  • Method: Cell proliferation was assessed using a standard MTS assay.

  • Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.

  • Data Analysis: The concentration of this compound that inhibited cell growth by 50% (GI50) was calculated.

In Vivo Xenograft Studies
  • Animal Model: Female severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation: Raji or CA46 Burkitt's lymphoma cells were implanted subcutaneously.

  • Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally.

  • Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

  • Pharmacodynamic Analysis: Tumor and plasma samples were collected at various time points after this compound administration to measure lactate and drug concentrations.

Start Start Implant Implant Lymphoma Cells (e.g., Raji, CA46) into SCID mice Start->Implant Tumor_Growth Allow Tumors to Grow to Palpable Size Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer this compound (p.o.) and/or Combination Agents Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint Analysis: Tumor Weight, Pharmacodynamics Monitor->Endpoint End End Endpoint->End

Figure 3: General workflow for in vivo xenograft studies.

Conclusion

Preclinical studies provide a strong rationale for the clinical development of this compound in patients with relapsed or refractory lymphoma, particularly DLBCL and Burkitt lymphoma, characterized by high MCT1 and low MCT4 expression. The selective inhibition of MCT1 by this compound effectively disrupts tumor cell metabolism, leading to potent anti-proliferative effects both in vitro and in vivo. Furthermore, the potential for synergistic activity with standard-of-care agents and other metabolic inhibitors highlights promising combination strategies to enhance the therapeutic efficacy of this compound in this patient population. Ongoing clinical trials will be crucial in determining the safety and efficacy of this novel metabolic inhibitor in the treatment of lymphoma.

References

AZD3965: A Technical Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD3965, a first-in-class, orally bioavailable inhibitor of monocarboxylate transporter 1 (MCT1). By disrupting lactate transport, this compound fundamentally alters the metabolic landscape of the tumor microenvironment (TME), presenting a promising therapeutic strategy in oncology. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Tumor Metabolism

This compound is a potent and selective inhibitor of MCT1, a key transporter responsible for the proton-linked movement of lactate and other monocarboxylates across the cell membrane.[1][2][3] In the context of the TME, many cancer cells exhibit high rates of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production and accumulation of lactate.[2][4] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for rapid proliferation.[4][5]

By inhibiting MCT1, this compound blocks this lactate efflux, leading to intracellular lactate accumulation and a subsequent decrease in extracellular lactate.[1][6] This disruption of lactate homeostasis has several profound anti-tumor effects:

  • Inhibition of Glycolysis: The buildup of intracellular lactate can create a negative feedback loop, inhibiting key glycolytic enzymes and ultimately slowing down the central energy-producing pathway of cancer cells.[1][7]

  • Induction of Oxidative Stress: The metabolic shift induced by this compound can lead to an increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[6][8]

  • Modulation of the Tumor Microenvironment: The reduction of lactate in the TME can alleviate the acidic and immunosuppressive conditions that favor tumor growth and immune evasion.[3][4][9]

This compound also shows some activity against MCT2 but is selective over MCT3 and MCT4.[1][2] The expression of MCT4 has been identified as a potential mechanism of resistance to this compound, as it can compensate for the loss of MCT1 function in lactate transport.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy and pharmacodynamics of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeParameterValueReference
RajiBurkitt's LymphomaLactate Efflux IC505.12 nM (95% CI 3.76 - 6.97)[1]
DMS114Small Cell Lung CancerLactate Uptake Inhibition (24h)Significant reduction[6]
HGC27Gastric CancerLactate Uptake Inhibition (24h)Significant reduction[6]
H526Small Cell Lung CancerIntracellular Lactate (24h, 100 nM)Significant increase[6]
HT29Colon CarcinomaPyruvate-Lactate ExchangeInhibition observed[2]

Table 2: In Vivo Efficacy and Pharmacodynamics of this compound

Tumor ModelTreatmentOutcomeQuantitative DataReference
Raji Xenograft50mg/kg or 100mg/kg this compound (oral, twice daily)Tumor Growth InhibitionSignificant[1]
Raji Xenograft50mg/kg this compound + 3mg/kg DoxorubicinEnhanced EfficacySignificant[1]
Raji Xenograft50mg/kg this compoundDecreased Tumor CholineSignificant[3]
H526 XenograftThis compoundSlowed Tumor GrowthSignificant[8]
U2932 Xenograft100mg/kg this compound (oral, twice daily)Delayed Tumor GrowthSignificant[10]

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by this compound.

AZD3965_Mechanism_of_Action cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Feedback_Inhibition Feedback Inhibition Lactate_in->Feedback_Inhibition ROS Increased ROS (Oxidative Stress) Lactate_in->ROS Lactate_out Extracellular Lactate MCT1->Lactate_out This compound This compound This compound->MCT1 Feedback_Inhibition->Glycolysis Acidic_TME Acidic TME Lactate_out->Acidic_TME Immune_Suppression Immune Suppression Acidic_TME->Immune_Suppression

Caption: Mechanism of action of this compound in a cancer cell.

TME_Impact cluster_this compound This compound Treatment cluster_TME_Changes Tumor Microenvironment Modulation This compound This compound Dec_Lactate Decreased Extracellular Lactate This compound->Dec_Lactate Inc_pH Increased TME pH (Less Acidic) Dec_Lactate->Inc_pH Dec_Immune_Suppression Decreased Immune Suppression Inc_pH->Dec_Immune_Suppression Inc_Immune_Infiltration Increased Immune Cell Infiltration (NK, Dendritic Cells) Dec_Immune_Suppression->Inc_Immune_Infiltration

Caption: Impact of this compound on the tumor microenvironment.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Lactate Transport Assay
  • Objective: To determine the effect of this compound on lactate efflux and influx in cancer cell lines.[6]

  • Cell Culture: Cancer cell lines (e.g., Raji, DMS114, HGC27) are maintained in appropriate media (e.g., RPMI-1640 with 10% FCS and 1% L-glutamine).[6]

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 or 24 hours).[1][6]

  • Lactate Measurement:

    • Extracellular Lactate (Efflux): The concentration of lactate in the cell culture medium is measured using methods such as LC-MS.[1]

    • Intracellular Lactate (Influx/Accumulation): Cells are lysed, and the intracellular lactate concentration is determined.[1][6]

  • Data Analysis: IC50 values for lactate efflux inhibition are calculated. Statistical significance of changes in intracellular and extracellular lactate levels between treated and control groups is determined.[1][6]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents in a living model.[1]

  • Animal Model: Immunocompromised mice (e.g., female SCID mice, 8-12 weeks old) are used.[1]

  • Tumor Implantation: Cancer cells (e.g., 5x10^6 Raji cells in PBS) are implanted subcutaneously.[1]

  • Treatment: Once tumors reach a specified volume, animals are randomized into treatment groups:

    • Vehicle control (e.g., 0.5% Hydroxypropyl methylcellulose/0.1% polysorbate-80).[1]

    • This compound administered orally (e.g., 50mg/kg or 100mg/kg, twice daily).[1][5]

    • Combination therapy (e.g., this compound with doxorubicin or rituximab).[1]

  • Monitoring: Tumor volume, animal body weight, and tumor condition are monitored regularly (e.g., twice weekly).[1]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a specified time point.[8]

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for MCT1 and MCT4 expression or measurement of intratumoral lactate levels.[1]

Experimental Workflow Diagram

Xenograft_Workflow start Start implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Combination) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound represents a novel therapeutic approach that targets the metabolic vulnerabilities of cancer cells. By inhibiting MCT1, it disrupts lactate transport, leading to a cascade of anti-tumor effects within the tumor microenvironment. The preclinical data strongly support its potential as both a monotherapy and in combination with other anti-cancer agents, particularly in tumors with high MCT1 and low MCT4 expression.[1][5]

Ongoing and future research will continue to explore the full potential of this compound. Key areas of investigation include the identification of predictive biomarkers to select patients most likely to respond, the evaluation of novel combination strategies to overcome resistance, and a deeper understanding of its immunomodulatory effects. The continued clinical development of this compound holds promise for improving outcomes for patients with a variety of cancers.[11][12]

References

The Role of AZD3965 in Disrupting Cancer Cell Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of AZD3965, a selective inhibitor of monocarboxylate transporter 1 (MCT1), and its profound impact on the bioenergetics of cancer cells. By elucidating the metabolic consequences of MCT1 inhibition, this document aims to provide a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift results in the increased production of lactate, which is subsequently exported out of the cell by monocarboxylate transporters (MCTs) to maintain intracellular pH and sustain high glycolytic flux. MCT1, in particular, plays a crucial role in this process, making it a compelling target for anticancer therapies.

This compound is a potent and selective inhibitor of MCT1, with some activity against MCT2, but not MCT3 or MCT4.[1][2] By blocking lactate efflux, this compound disrupts the delicate metabolic balance of cancer cells, leading to intracellular lactate accumulation, altered bioenergetics, and ultimately, inhibition of tumor growth.[1][3] This guide will delve into the quantitative effects of this compound, provide detailed experimental protocols for assessing its activity, and visualize the key signaling pathways involved.

Quantitative Effects of this compound on Cancer Cells

The efficacy of this compound has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
RajiBurkitt's Lymphoma5.12 (lactate efflux)[3]
4T1Breast Cancer17.0 (lactate uptake)[4]
4T1Breast Cancer22.2 (cell growth)[4]

Table 2: Effect of this compound on Lactate Levels

Cell LineConditionTreatmentIntracellular Lactate ChangeExtracellular Lactate ChangeReference
Raji24h25 nM this compoundIncreasedDecreased[2]
4T124h50 and 250 nM this compoundSignificantly IncreasedSignificantly Decreased[4]
H52624h, normoxia100 nM this compoundIncreasedDecreased[5]
HGC2724h, normoxia100 nM this compoundIncreasedDecreased[5]
DMS11424h, normoxia100 nM this compoundIncreasedDecreased[5]
COR-L10372h, hypoxia8 nM this compound3.7-fold increaseNot Reported[6]
NCI-H104872h, normoxia8 nM this compound3.7-fold increaseNot Reported[6]
NCI-H104872h, hypoxia8 nM this compound3.9-fold increaseNot Reported[6]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatment RegimenTumor Growth InhibitionReference
RajiBurkitt's Lymphoma100 mg/kg, twice daily85%[1][7]
COR-L103Small Cell Lung Cancer100 mg/kg, twice dailySignificant reduction[6]
Raji (combination)Burkitt's Lymphoma50 mg/kg this compound (twice daily) + 3 mg/kg doxorubicin (once weekly)81%[3]
HT1376RMuscle-Invasive Urothelial Bladder Cancer100 nM and 1000 nM (in CAM model)Significant reduction[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cancer cell bioenergetics.

Lactate Transport Assay

This assay measures the ability of this compound to inhibit the transport of lactate across the cell membrane. A common method involves the use of radio-labeled lactate.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • [14C]-L-Lactate (or other suitable radioisotope)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Pre-treatment with this compound: On the day of the assay, aspirate the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Lactate Uptake: Following pre-treatment, aspirate the medium and add uptake buffer (e.g., Krebs-Ringer-HEPES) containing a known concentration of [14C]-L-Lactate.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Stopping the Assay: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding a suitable cell lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of lactate transported into the cells. Normalize the counts to the protein concentration of each sample. Calculate the percentage inhibition of lactate transport for each concentration of this compound compared to the vehicle control.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the total cellular protein. Calculate the percentage of cell growth inhibition for each this compound concentration compared to the untreated control.

Bioenergetic Profiling (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis, respectively.

Materials:

  • Cancer cell lines of interest

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH.

  • Cell Preparation: On the day of the assay, replace the growth medium with the prepared assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound or vehicle control.

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and start the assay.

  • Data Acquisition: The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to measure key parameters of mitochondrial function: ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the data using the Seahorse XF software to determine the effects of this compound on mitochondrial respiration and glycolysis.

Signaling Pathways and Mechanisms of Action

The inhibition of MCT1 by this compound triggers a cascade of metabolic and signaling events within cancer cells. The following diagrams illustrate these key pathways.

AZD3965_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_tca TCA Cycle Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Lactate Efflux This compound This compound This compound->MCT1 Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in TCA TCA Cycle Metabolites Pyruvate->TCA Lactate_in->MCT1 Blocked Efflux Lactate_in->Pyruvate Feedback Inhibition

Caption: Mechanism of action of this compound on a cancer cell.

This compound directly inhibits MCT1, leading to the accumulation of intracellular lactate.[2] This buildup can cause feedback inhibition of glycolysis and force a metabolic shift.[5]

Metabolic_Consequences This compound This compound MCT1_Inhibition MCT1 Inhibition This compound->MCT1_Inhibition Intra_Lactate Increased Intracellular Lactate MCT1_Inhibition->Intra_Lactate Glycolysis_Feedback Feedback Inhibition of Glycolysis Intra_Lactate->Glycolysis_Feedback TCA_Flux Increased Flux to TCA Cycle Intra_Lactate->TCA_Flux Metabolic Shift Tumor_Growth_Inhibition Inhibition of Tumor Growth Glycolysis_Feedback->Tumor_Growth_Inhibition TCA_Flux->Tumor_Growth_Inhibition

Caption: Downstream metabolic effects of this compound treatment.

The inhibition of MCT1 by this compound leads to a cascade of events, including increased intracellular lactate, which can inhibit glycolysis and promote a shift towards the TCA cycle, ultimately inhibiting tumor growth.[1][5]

Resistance_Mechanism cluster_cell_resistant This compound Resistant Cancer Cell cluster_extracellular_res Extracellular Space MCT1_res MCT1 AZD3965_res This compound AZD3965_res->MCT1_res Inhibition MCT4 MCT4 Lactate_out_res Lactate MCT4->Lactate_out_res Lactate_in_res Intracellular Lactate Lactate_in_res->MCT1_res Lactate_in_res->MCT4 Compensatory Efflux

Caption: Role of MCT4 in conferring resistance to this compound.

A key mechanism of resistance to this compound is the expression of MCT4, which is not inhibited by the drug.[1] MCT4 can compensate for the loss of MCT1 function by continuing to export lactate, thereby allowing the cancer cell to maintain its glycolytic phenotype and evade the cytotoxic effects of lactate accumulation.

Conclusion

This compound represents a promising therapeutic strategy that targets a fundamental aspect of cancer cell metabolism. By inhibiting MCT1-mediated lactate transport, this compound effectively disrupts the bioenergetic homeostasis of cancer cells, leading to reduced proliferation and tumor growth. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a comprehensive framework for researchers to further investigate the role of this compound and the broader field of metabolic targeting in oncology. Understanding the mechanisms of action and resistance is crucial for the continued development and clinical application of this and other MCT inhibitors.

References

AZD3965: A Technical Overview of its Selectivity for Monocarboxylate Transporter 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZD3965, a first-in-class, orally bioavailable inhibitor of Monocarboxylate Transporter 1 (MCT1). We will delve into its selectivity profile against other MCT isoforms, particularly MCT2 and MCT4, present the quantitative data supporting this selectivity, detail the experimental protocols used for its characterization, and illustrate the key molecular pathways and experimental workflows.

Core Selectivity Profile of this compound

This compound is a potent and selective inhibitor of MCT1.[1] It demonstrates high binding affinity for human MCT1 and exhibits a clear selectivity margin over MCT2, with no significant activity against MCT3 or MCT4.[1][2][3][4] This selectivity is critical to its mechanism of action and its potential as a therapeutic agent in oncology. The primary mechanism involves blocking lactate transport across the cell membrane, which is a crucial process for highly glycolytic tumor cells.[5][6] By preventing lactate efflux, this compound induces intracellular lactate accumulation, leading to acidification and a feedback inhibition of glycolysis, which can result in cytostatic or cytotoxic effects on cancer cells.[3][5][6]

Quantitative Analysis of this compound Selectivity

The selectivity of this compound has been quantified through various preclinical studies. The following tables summarize the key binding affinity and inhibitory concentration data.

Parameter Transporter Value Reference
Binding Affinity (Ki) Human MCT11.6 nM[2][3][4][7][8]
Human MCT220.0 nM[4]
Human MCT3No Inhibition[1][2][3][4]
Human MCT4No Inhibition[1][2][3][4]
Parameter Description Value Reference
Selectivity Ratio MCT1 vs. MCT2~6 to 10-fold[1][4][7]
Cell Growth Inhibition (IC50) Raji lymphoma cells12 nM[2][3]

Signaling Pathways and Mechanisms of Action

Inhibition of MCT1 by this compound disrupts the metabolic symbiosis within the tumor microenvironment. Highly glycolytic tumor cells, often located in hypoxic regions, rely on MCT4 to export lactate. Neighboring, more oxygenated tumor cells can then import this lactate via MCT1 to use as a fuel source for oxidative phosphorylation. This compound's targeted inhibition of MCT1 disrupts this lactate uptake, starving the oxidative tumor cells. In glycolytic cells that predominantly express MCT1 for lactate export, this compound blocks this efflux, causing intracellular lactate buildup and metabolic crisis.

cluster_glycolytic Glycolytic Cancer Cell (Hypoxic) cluster_oxidative Oxidative Cancer Cell (Normoxic) Glucose_gly Glucose Glycolysis Glycolysis Glucose_gly->Glycolysis Pyruvate_gly Pyruvate Glycolysis->Pyruvate_gly Lactate_gly Lactate Pyruvate_gly->Lactate_gly LDH-A MCT4 MCT4 Lactate_gly->MCT4 Efflux Lactate_ext Extracellular Lactate MCT4->Lactate_ext MCT1 MCT1 Lactate_ox Lactate MCT1->Lactate_ox Influx Pyruvate_ox Pyruvate Lactate_ox->Pyruvate_ox LDH-B TCA TCA Cycle Pyruvate_ox->TCA OXPHOS OXPHOS TCA->OXPHOS ATP ATP OXPHOS->ATP This compound This compound This compound->MCT1 Inhibition Lactate_ext->MCT1

Caption: Mechanism of this compound action in the tumor metabolic symbiosis.

Experimental Protocols for Determining Selectivity

The selectivity of this compound for MCT1 was established through a series of rigorous in vitro and in vivo experiments.

In Vitro Selectivity Assays

A common workflow to determine the selectivity of an MCT inhibitor is outlined below.

start Start: Compound Synthesis cell_line Generate stable cell lines expressing single human MCT isoforms (e.g., in MCT null cells) start->cell_line binding_assay Radioligand Binding Assay to determine Ki for MCT1, MCT2, MCT3, MCT4 cell_line->binding_assay transport_assay Lactate Transport Assay (e.g., using radiolabeled lactate) to determine IC50 cell_line->transport_assay cell_growth_assay Cell Growth/Viability Assay (e.g., MTS, CellTiter-Glo) to determine GI50 cell_line->cell_growth_assay data_analysis Data Analysis: Calculate Selectivity Ratios binding_assay->data_analysis transport_assay->data_analysis cell_growth_assay->data_analysis end End: Selective Inhibitor Identified data_analysis->end

Caption: Generalized workflow for in vitro characterization of MCT inhibitors.

1. Cell Line Engineering for Isoform Specificity: To precisely determine selectivity, experiments were conducted using a rat pancreatic cell line (INS1) that is null for MCT1, MCT2, MCT3, and MCT4.[1] These cells were then engineered to express a single human MCT isoform (MCT1, MCT3, or MCT4), creating a clean system to test the compound's effect on each transporter individually.[1]

2. Lactate Transport Inhibition Assay: The functional impact of this compound on each transporter is measured by assessing its ability to block the transport of a substrate, typically radiolabeled lactate. Cells expressing a specific MCT isoform are incubated with varying concentrations of this compound, and the uptake or efflux of radiolabeled lactate is measured. This allows for the calculation of an IC50 value, the concentration of the inhibitor required to block 50% of the transport activity.

3. Cell Growth Inhibition Assays: The anti-proliferative effect of this compound was evaluated across a panel of cancer cell lines with known MCT expression profiles.[1] A common method is the MTS assay, which measures cell viability.[1] Cells are treated with a range of this compound concentrations for a set period (e.g., 72 hours), and the concentration required to inhibit cell growth by 50% (GI50) is determined.[1]

In Vivo Efficacy and Pharmacodynamic Studies

1. Xenograft Models: The in vivo anti-tumor activity of this compound was assessed in mouse xenograft models using human cancer cell lines, such as the Raji Burkitt's lymphoma model, which has high MCT1 and low MCT4 expression.[1] Mice bearing these tumors received oral doses of this compound.[1][7]

2. Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor biopsies were analyzed for lactate concentration.[1] A successful target engagement is indicated by a significant increase in intratumoral lactate levels shortly after this compound administration.[1] In clinical trials, non-invasive imaging techniques such as magnetic resonance spectroscopy (MRS) were employed to measure intracellular pH and lactate levels, providing real-time evidence of the drug's effect.[3]

Resistance Mechanisms and Biomarker-Driven Strategy

A key factor influencing the efficacy of this compound is the expression of MCT4. Tumor cells that co-express MCT4 have a built-in resistance mechanism, as MCT4 can compensate for the inhibition of MCT1 by continuing to export lactate.[2][3] This understanding has led to a biomarker-driven clinical strategy, focusing on patient populations with tumors that have high MCT1 expression and low or absent MCT4 expression.

tumor_profile Tumor MCT Expression Profile high_mct1_low_mct4 High MCT1 Low/Negative MCT4 tumor_profile->high_mct1_low_mct4 Biomarker Analysis high_mct1_high_mct4 High MCT1 High MCT4 tumor_profile->high_mct1_high_mct4 Biomarker Analysis response Sensitive to this compound high_mct1_low_mct4->response Predicted Outcome resistance Resistant to this compound high_mct1_high_mct4->resistance Predicted Outcome

Caption: Relationship between MCT expression and this compound sensitivity.

Conclusion

This compound is a highly selective inhibitor of MCT1 with a well-defined mechanism of action. Its selectivity against MCT2 and lack of activity towards MCT4 are crucial for its therapeutic window and targeted efficacy. The preclinical data, supported by robust experimental protocols, have established a clear link between the MCT1/MCT4 expression profile of tumors and their sensitivity to this compound. This forms the basis of an ongoing biomarker-guided clinical development strategy aimed at maximizing patient benefit in cancers dependent on MCT1-mediated metabolism.

References

The Effect of AZD3965 on Intracellular pH in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZD3965, a selective Monocarboxylate Transporter 1 (MCT1) inhibitor, and its consequential effects on the intracellular pH (pHi) of cancer cells. By elucidating the mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for professionals in oncology research and drug development.

Introduction: Targeting Cancer Metabolism

The metabolic landscape of cancer cells is profoundly different from that of normal cells. A key feature is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis and lactate production, even in the presence of sufficient oxygen.[1] To maintain physiological intracellular pH and prevent cytotoxic acidosis from this rampant glycolysis, cancer cells upregulate transporters to efflux lactate and protons.[2][3]

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a critical component of this pH regulation system, mediating the proton-linked transport of lactate across the plasma membrane.[1][4] Its overexpression in various cancers is linked to tumor progression and poor prognosis, making it a prime therapeutic target.[5] this compound is a potent and selective inhibitor of MCT1, developed to exploit this metabolic vulnerability of cancer cells.[6][7] This guide explores the direct and indirect effects of this compound on cancer cell pHi.

Mechanism of Action: From MCT1 Inhibition to Intracellular Acidification

This compound selectively binds to and inhibits MCT1, preventing the efflux of lactate and its co-transported proton from the cancer cell.[7][8] This blockade leads to the intracellular accumulation of lactic acid. The subsequent dissociation of lactic acid into lactate and H+ ions is hypothesized to overwhelm the cell's buffering capacity, leading to a decrease in intracellular pH—a state of intracellular acidosis.[9] This disruption of pH homeostasis can trigger feedback inhibition of key glycolytic enzymes, induce cellular stress, and ultimately lead to cytostatic or cytotoxic effects.[6]

However, the direct impact on pHi can be complex. Some studies note that despite significant intracellular lactate accumulation, a measurable change in pHi is not always detected, suggesting the activation of compensatory pH-regulatory mechanisms in some cancer models.[6][10]

The following diagram illustrates the core mechanism of this compound.

AZD3965_Mechanism cluster_cell Cancer Cell cluster_inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate Lactic Acid (Lactate + H⁺) Glycolysis->Lactate High Rate MCT1 MCT1 Lactate->MCT1 Efflux Feedback Feedback Inhibition Lactate->Feedback Accumulation Extracellular Extracellular Space MCT1->Extracellular H⁺ Lactate Feedback->Glycolysis Stress Cellular Stress Apoptosis Feedback->Stress This compound This compound This compound->Block Block->MCT1 Inhibition

Caption: Mechanism of this compound-induced intracellular acidosis.

A key mechanism of resistance to this compound is the expression of the related transporter, MCT4.[2] Cancer cells expressing high levels of MCT4 may be refractory to this compound, as MCT4 can compensate for the inhibited MCT1 and continue to export lactate, thus preventing intracellular acidification.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Potency and Selectivity of this compound
ParameterTransporterValueSource(s)
Binding Affinity (pKi) Human MCT18.8[8]
Selectivity MCT1 vs MCT2~6-fold[7]
Selectivity MCT1 vs MCT3/MCT4No inhibition at 10 µM[7][8]
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
Cell LineCancer TypeConditionEffectFold Increase (Lactate)Source(s)
Raji Burkitt's LymphomaIn vitroIncreased intracellular lactateNot specified[8]
H526 Small Cell LungNormoxiaIncreased intracellular lactate~1.5x[11]
HGC27 GastricNormoxiaIncreased intracellular lactate~2.0x[11]
DMS114 Small Cell LungNormoxiaIncreased intracellular lactate~1.2x[11]
COR-L103 Small Cell LungHypoxia (1% O₂)Increased intracellular lactate3.7x[12][13]
NCI-H1048 Small Cell LungHypoxia (1% O₂)Increased intracellular lactate3.9x[12][13]
Table 3: In Vivo Effects of this compound
Xenograft ModelCancer TypeTreatmentEffectSource(s)
Raji Burkitt's Lymphoma100mg/kg, twice daily85% tumor growth inhibition[8]
COR-L103 Small Cell Lung100mg/kg, twice dailySignificant tumor growth inhibition[12][13]
COR-L103 Small Cell Lung100mg/kg, twice dailySignificant increase in intratumor lactate[12][13]

Experimental Protocols & Workflows

Accurate measurement of intracellular pH is critical to evaluating the effects of MCT1 inhibitors. Below are representative protocols based on common methodologies.

Protocol: Measurement of Intracellular pH using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM) for ratiometric fluorescence measurement of pHi.[8]

Materials:

  • Cancer cell line of interest

  • BCECF-AM (acetoxymethyl ester form)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin (for calibration)

  • High-potassium buffer series (pH 6.0 - 7.8)

  • Fluorescence microplate reader or microscope with dual excitation (e.g., 490 nm and 440 nm) and single emission (~535 nm) capabilities.

Procedure:

  • Cell Seeding: Plate cells in a 96-well black wall, clear-bottom plate and culture until they reach desired confluency.

  • Dye Loading:

    • Prepare a BCECF-AM loading solution (e.g., 1-5 µM in HBSS).

    • Wash cells once with HBSS.

    • Incubate cells with the BCECF-AM loading solution for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside.

  • Wash: Wash cells twice with HBSS to remove extracellular dye.

  • Treatment: Add this compound at the desired concentrations and incubate for the specified time.

  • Measurement:

    • Measure fluorescence intensity at the emission wavelength (~535 nm) following excitation at both the pH-sensitive wavelength (~490 nm) and the pH-insensitive (isosbestic) wavelength (~440 nm).

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

  • Calibration:

    • At the end of the experiment, treat cells with a high-potassium buffer containing nigericin. Nigericin is a protonophore that equilibrates the intracellular and extracellular pH.

    • Sequentially perfuse the cells with calibration buffers of known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).

    • Measure the fluorescence ratio at each pH to generate a calibration curve.

  • Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the impact of this compound on cancer cell metabolism and pH.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis arrow arrow A 1. Cell Culture (e.g., Raji, SCLC lines) B 2. Treatment (Vehicle vs. This compound) A->B C 3a. Lactate Assay (Intracellular/Extracellular) B->C D 3b. Intracellular pH Assay (e.g., BCECF-AM) B->D E 3c. Viability/Growth Assay (e.g., MTS, SRB) B->E F 4. Data Analysis (IC50, ΔpH, ΔLactate) C->F D->F E->F G 1. Xenograft Model Establishment H 2. Treatment (Vehicle vs. This compound p.o.) G->H I 3. Monitor Tumor Growth H->I J 4. Pharmacodynamics (Excise tumor, measure lactate) I->J K 5. Data Analysis (Tumor Growth Inhibition) J->K

Caption: Standard workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the unique metabolic phenotype of many cancer cells. By inhibiting MCT1, this compound blocks lactate efflux, leading to an accumulation of intracellular lactate and a subsequent decrease in intracellular pH. This induced acidosis disrupts cellular homeostasis, inhibits glycolysis, and can suppress tumor growth. The efficacy of this compound is notably higher in cancer cells that are highly dependent on MCT1 for pH regulation and lack compensatory mechanisms like MCT4 expression. The quantitative data and protocols provided in this guide offer a foundational resource for further research into MCT1 inhibition as a promising anticancer strategy.

References

Methodological & Application

Application Notes: In Vitro Characterization of AZD3965

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZD3965 is a first-in-class, potent, and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein involved in lactate transport across the cell membrane.[1] It also demonstrates activity against MCT2, but is highly selective over MCT3 and MCT4.[2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg Effect."[4] This metabolic phenotype leads to the production of large amounts of lactate, which must be exported from the cell to prevent intracellular acidification and maintain a high glycolytic rate.[4][5] MCT1 is a primary transporter responsible for this lactate efflux.[5] By inhibiting MCT1, this compound blocks lactate transport, leading to intracellular lactate accumulation, disruption of cellular metabolism, and subsequent inhibition of cancer cell proliferation and survival.[2][6] These application notes provide detailed protocols for evaluating the in vitro effects of this compound on cancer cell lines.

Mechanism of Action

This compound targets the metabolic vulnerability of cancer cells reliant on glycolysis. Inhibition of MCT1-mediated lactate efflux leads to an increase in intracellular lactate.[6][7] This accumulation can cause feedback inhibition of key glycolytic enzymes, such as phosphofructokinase, and an increase in glycolytic intermediates.[8] The disruption of the lactate shuttle ultimately results in metabolic stress, which can lead to cytostasis and, in some cases, cell death.[2][8] The sensitivity of cell lines to this compound is often correlated with high expression of MCT1 and low or absent expression of the alternative lactate transporter, MCT4, which has been identified as a potential resistance mechanism.[2][3]

AZD3965_Mechanism_of_Action cluster_cell Cancer Cell cluster_membrane Cell Membrane Glucose_in Glucose Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDHA TCA TCA Cycle (Mitochondria) Pyruvate->TCA Metabolic_Stress Metabolic Stress & Feedback Inhibition Lactate_in->Metabolic_Stress MCT1 MCT1 Lactate_in->MCT1 MCT4 MCT4 (Resistance) Lactate_in->MCT4 Metabolic_Stress->Glycolysis Growth_Inhibition Cell Growth Inhibition Metabolic_Stress->Growth_Inhibition Lactate_out Extracellular Lactate MCT1->Lactate_out MCT4->Lactate_out This compound This compound This compound->MCT1 Glucose_source Extracellular Glucose Glucose_source->Glucose_in GLUTs

Caption: Mechanism of this compound action on cancer cell metabolism.

Quantitative Data Summary

The potency of this compound varies across different cancer cell lines and is dependent on the specific assay conditions. The tables below summarize key quantitative metrics reported in preclinical studies.

Table 1: this compound Potency in Cell Proliferation and Viability Assays

Cell LineCancer TypeAssay DurationIC50 / GI50 (nM)Notes
RajiBurkitt's Lymphoma72 hr<100Highly sensitive; MCT1 positive, MCT4 negative.[2]
SU-DHL-10Diffuse Large B-cell Lymphoma72 hr<100Highly sensitive.[2]
WSU-DLCL-2Diffuse Large B-cell Lymphoma72 hr<100Highly sensitive.[2]
4T1Murine Breast CancerNot Specified22.2 ± 4.57Potent inhibition of cell growth observed.[9]
HBL-1Diffuse Large B-cell Lymphoma72 hr>100Relatively resistant; expresses both MCT1 and MCT4.[2]
HTDiffuse Large B-cell Lymphoma72 hr>100Relatively resistant; expresses both MCT1 and MCT4.[2]
CA46Burkitt's Lymphoma72 hr3 - 39Potently inhibited proliferation.[8]

Table 2: this compound Potency in Lactate Transport Assays

Cell LineCancer TypeAssay TypeIC50 (nM)Notes
RajiBurkitt's LymphomaLactate Efflux (LC-MS)5.12Measured in spent media 4 hr post-treatment.[2][5]
4T1Murine Breast CancerL-lactate Uptake17.0 ± 3.6Demonstrates inhibition of lactate import.[9]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the in vitro effects of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Endpoint Analysis Culture 1. Maintain Cell Lines in Appropriate Media Harvest 2. Harvest and Count Cells Culture->Harvest Seed 3. Seed Cells into Microplates Harvest->Seed Adhere 4. Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Prepare 5. Prepare Serial Dilutions of this compound Treat 6. Treat Cells with this compound or Vehicle Control Prepare->Treat Incubate 7. Incubate for Desired Duration (e.g., 24, 48, 72 hr) Treat->Incubate Viability Cell Viability Assay (e.g., MTS) Incubate->Viability Lactate Lactate Measurement (Intra/Extracellular) Incubate->Lactate Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis

Caption: General experimental workflow for in vitro this compound assays.

Protocol 1: Cell Viability/Proliferation Assay (MTS-based)

This protocol is adapted from methods used to assess the effect of this compound on cell proliferation, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).[2]

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the 72-hour assay period (typically 2,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 nM to 10,000 nM.[4]

    • Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound dilution or vehicle control.

    • Note: Some studies utilize daily dosing for 72 hours, which may yield a stronger cytotoxic effect compared to a single dose.[4]

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all measurements.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability).

    • Plot the % viability against the log-transformed concentration of this compound.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression analysis.

Protocol 2: Extracellular Lactate Efflux Assay

This protocol describes the quantification of lactate exported from cells into the culture medium, a direct measure of MCT1 activity.[4][10]

Objective: To measure the effect of this compound on lactate efflux from cancer cells.

Materials:

  • Cancer cell line of interest

  • 48-well or 24-well cell culture plates

  • Complete cell culture medium and serum-free medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Commercial colorimetric lactate assay kit (e.g., from Spinreact, Eton Bioscience)[4][10]

  • Microcentrifuge

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in triplicate in a 48-well plate at a high density (e.g., 7.5 x 10⁴ cells/well) and allow them to adhere overnight.[4]

  • Compound Treatment:

    • The next day, gently remove the complete medium.

    • Wash the cells once with PBS or serum-free medium.

    • Add fresh medium (serum-free medium is often used to reduce background) containing the desired concentrations of this compound (e.g., 0.1 nM to 10,000 nM) or vehicle control.[4]

  • Sample Collection:

    • Incubate the plate for a defined period (e.g., 4, 24, or 48 hours).[4][5]

    • At the end of the incubation, carefully collect the culture medium from each well.

    • Centrifuge the collected medium at a low speed to pellet any detached cells or debris.

    • Transfer the supernatant to a new tube and store it at -80°C until analysis.

  • Lactate Quantification:

    • Thaw the samples on ice.

    • Quantify the lactate concentration in the medium using a commercial colorimetric lactate assay kit, following the manufacturer’s instructions precisely.[4]

    • This typically involves creating a standard curve with known lactate concentrations.

  • Data Analysis:

    • Use the standard curve to determine the lactate concentration in each sample.

    • To normalize for cell number, a parallel plate can be set up and cell viability/number can be determined at the end of the experiment (e.g., using MTS or cell counting).

    • Plot the extracellular lactate concentration against the this compound concentration.

    • Calculate the IC50 for lactate efflux inhibition.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to determine if the growth-inhibitory effects of this compound are due to the induction of apoptosis. Sequential treatment with this compound followed by a cytotoxic agent like doxorubicin has been shown to increase apoptosis.[2]

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound, alone or in combination.

Materials:

  • Cancer cell line of interest

  • 6-well or 12-well cell culture plates

  • This compound and/or other compounds (e.g., doxorubicin)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 12-well plates at an appropriate density (e.g., 0.5 x 10⁶ cells/well).[2]

    • Allow cells to adhere overnight.

    • Treat cells with this compound (e.g., 100 nM) or vehicle control. For combination studies, a sequential dosing regimen may be effective (e.g., pre-treatment with this compound for 24 hours, followed by the addition of a second agent).[2]

    • Incubate for the desired duration (e.g., 48-72 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin, being careful not to over-digest.

    • Combine the cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (volumes may vary depending on the kit).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate gates to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Compare the percentage of apoptotic cells (early + late) in this compound-treated samples to the vehicle-treated controls.

    • Represent the data using bar graphs.

References

Application Notes and Protocols for Determining AZD3965 GI50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the cell membrane.[1][2] In many cancer cells, altered metabolism, specifically the "Warburg effect," leads to increased glycolysis and subsequent production of large amounts of lactate. The efficient efflux of this lactate via transporters like MCT1 is crucial for maintaining intracellular pH and sustaining high glycolytic rates. By inhibiting MCT1, this compound disrupts this process, leading to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, inhibition of cancer cell growth.[2][3] The sensitivity of cancer cells to this compound is notably influenced by the expression levels of MCT1 and another lactate transporter, MCT4, which can act as a resistance mechanism.[1] This document provides detailed protocols for determining the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines and presents available data on its activity.

Data Presentation

The following table summarizes the reported GI50 values for this compound in a selection of cancer cell lines. It is important to note that sensitivity to this compound can be highly dependent on the specific cell line and the expression levels of MCT1 and MCT4.[1]

Cell LineCancer TypeGI50 (nM)Notes
RajiBurkitt's Lymphoma3.91 ± 1.3772-hour exposure.[4]
Various DLBCL and BL cell linesDiffuse Large B-cell Lymphoma (DLBCL), Burkitt's Lymphoma (BL)3 - 3972-hour exposure.[2][3]
4T1Breast Cancer22.2 ± 4.6 (IC50)Not specified exposure time.[5]
NCI-H1048Small Cell Lung Cancer0.14 (EC50)Not specified exposure time.[6]

GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are often used interchangeably in this context. EC50 (half-maximal effective concentration) is also a related measure of potency.

Experimental Protocols

Determining the GI50 of this compound using the MTT Assay

This protocol outlines the steps for determining the GI50 of this compound in adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 72 hours) under the same conditions as in step 1.

  • MTT Assay:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the this compound concentration.

    • Determine the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

AZD3965_Signaling_Pathway cluster_cell Cancer Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Transporter Lactate_in->MCT1 Efflux Metabolic_Disruption Metabolic Disruption (pH decrease, etc.) Lactate_in->Metabolic_Disruption MCT1->Lactate_out Efflux This compound This compound This compound->MCT1 Inhibits Growth_Inhibition Cell Growth Inhibition Metabolic_Disruption->Growth_Inhibition

Caption: Mechanism of action of this compound in a cancer cell.

GI50_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation AZD3965_Treatment Treat with Serial Dilutions of this compound Overnight_Incubation->AZD3965_Treatment Incubate_72h Incubate for 72 hours AZD3965_Treatment->Incubate_72h MTT_Assay Perform MTT Assay Incubate_72h->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Data_Analysis Analyze Data and Calculate GI50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining GI50 of this compound.

References

Application Notes and Protocols for AZD3965 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AZD3965, a selective inhibitor of monocarboxylate transporter 1 (MCT1), in various mouse xenograft models. The following protocols are based on established preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is a potent and specific inhibitor of MCT1, a key transporter of lactate across the plasma membrane.[1][2] In the context of cancer, many tumor cells exhibit high rates of glycolysis, leading to the production and efflux of lactate. By inhibiting MCT1-mediated lactate transport, this compound can lead to intracellular lactate accumulation, disruption of tumor metabolism, and subsequent inhibition of tumor growth.[3][4] This document outlines the established dosages, administration routes, and experimental protocols for evaluating the anti-tumor activity of this compound in mouse xenograft models.

Quantitative Data Summary

The following tables summarize the key parameters and outcomes from various preclinical studies of this compound in mouse xenograft models.

Table 1: this compound Dosage and Administration in Mouse Xenograft Models

Xenograft ModelCell LineMouse StrainThis compound DosageAdministration RouteTreatment ScheduleReference
Small Cell Lung CancerCOR-L103N/A100 mg/kgOral Gavage (BID)21 days[3][5]
Small Cell Lung CancerH526N/ANot SpecifiedNot Specified7 days[6]
Burkitt's LymphomaRajiSCID100 mg/kgOral Gavage (BID)15-20 days[4][7][8]
Burkitt's LymphomaRajiSCID50 mg/kgOral Gavage (BID)5 days[9]
Diffuse Large B-Cell LymphomaU2932N/A100 mg/kgOral Gavage (BID)Not Specified[10]
Breast Cancer4T1N/A100 mg/kgIntraperitoneal (BID)Not Specified[2]
Pharmacokinetic StudyN/ABALB/c10, 50, 100 mg/kgIV InjectionSingle Dose[1]
Pharmacokinetic StudyN/ABALB/c100 mg/kgOral GavageSingle Dose[1]

Table 2: Efficacy of this compound in Mouse Xenograft Models

Xenograft ModelCell LineEffect on Tumor GrowthChange in Intratumor LactateReference
Small Cell Lung CancerCOR-L103Significant reduction in tumor growthIncreased[3][5][11]
Small Cell Lung CancerH526Delay in tumor growthNot Specified[6]
Burkitt's LymphomaRaji85% tumor growth inhibitionIncreased[4][7]
Breast Cancer4T1Reduced tumor volume1.54-fold increase[2]
Diffuse Large B-Cell LymphomaU2932Delayed tumor growthNot Specified[10]

Experimental Protocols

General Mouse Xenograft Protocol

This protocol provides a generalized workflow for establishing a subcutaneous xenograft model and evaluating the efficacy of this compound.

Materials:

  • Cancer cell line of interest (e.g., Raji, COR-L103)

  • Immunocompromised mice (e.g., SCID, BALB/c nude)

  • Matrigel or other appropriate extracellular matrix

  • Sterile PBS and cell culture medium

  • This compound

  • Vehicle solution (e.g., 0.5% hydroxypropyl methyl cellulose, 0.1% Tween 80; or 20% w/v cyclodextrin in normal saline)[1][3]

  • Calipers for tumor measurement

  • Oral gavage needles or syringes for IV injection

Procedure:

  • Cell Preparation: Culture cancer cells to the logarithmic growth phase. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS or culture medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 0.1 mL).[9]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice or three times a week. Calculate tumor volume using the formula: (length × width²) / 2.[3]

  • Randomization: Once tumors reach a predetermined size (e.g., 150-250 mm³), randomize the mice into treatment and control groups.[3]

  • Drug Preparation and Administration: Prepare a fresh formulation of this compound in the appropriate vehicle on each day of dosing. Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., 100 mg/kg, twice daily).[3][4]

  • Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, lactate concentration analysis, immunohistochemistry).[3]

Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study for this compound in mice.

Materials:

  • Female BALB/c mice[1]

  • This compound

  • Vehicle solution (e.g., 20% w/v cyclodextrin in normal saline)[1]

  • Syringes for IV injection and oral gavage

  • Blood collection supplies (e.g., heparinized tubes)

  • LC/MS/MS for plasma concentration analysis

Procedure:

  • Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the study.

  • Drug Administration:

    • Intravenous (IV) Injection: Administer this compound via tail vein injection at desired doses (e.g., 10, 50, 100 mg/kg).[1]

    • Oral Gavage: Administer this compound orally at the desired dose (e.g., 100 mg/kg).[1]

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC/MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling Pathway and Experimental Workflow

AZD3965_Mechanism_of_Action cluster_Cell Tumor Cell cluster_Extracellular Extracellular Space cluster_Outcome Cellular Effects Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Lactate_Accumulation Lactate Accumulation Lactate_ex Extracellular Lactate MCT1->Lactate_ex Transport This compound This compound This compound->MCT1 Inhibition Metabolic_Stress Metabolic Stress & pH Imbalance Lactate_Accumulation->Metabolic_Stress Growth_Inhibition Tumor Growth Inhibition Metabolic_Stress->Growth_Inhibition

Caption: Mechanism of action of this compound in a tumor cell.

Xenograft_Workflow cluster_Treatment Treatment Phase Cell_Culture 1. Cell Culture (e.g., Raji, COR-L103) Cell_Harvest 2. Cell Harvest & Preparation (with Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Immunocompromised Mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~150-250 mm³) Tumor_Growth->Randomization Treatment_Group This compound Treatment (e.g., 100 mg/kg BID, p.o.) Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Efficacy_Assessment 6. Efficacy Assessment (Tumor Volume Measurement) Treatment_Group->Efficacy_Assessment Control_Group->Efficacy_Assessment Endpoint 7. Study Endpoint & Analysis (Tumor Excision, Lactate Measurement) Efficacy_Assessment->Endpoint

Caption: Experimental workflow for an this compound mouse xenograft study.

References

Application Notes and Protocols for Dissolving AZD3965 in DMSO for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate across the cell membrane.[1][2][3][4] By blocking MCT1, this compound disrupts lactate efflux from cancer cells that exhibit high rates of glycolysis, a phenomenon known as the Warburg effect.[1][5][6] This leads to an accumulation of intracellular lactate, which can inhibit tumor cell growth and enhance sensitivity to therapies like radiation.[1][5][6] These application notes provide a detailed protocol for the proper dissolution and handling of this compound in dimethyl sulfoxide (DMSO) for use in in vitro research settings.

Data Presentation: Solubility of this compound

The solubility of this compound can vary between suppliers and depends on the solvent and conditions. The following table summarizes the reported solubility data. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2]

SolventReported SolubilitySource
DMSO (Dimethyl Sulfoxide) 25 mg/mL to 100 mg/mL (193.98 mM) Cayman Chemical, Selleckchem
Ethanol~20 mg/mL to 100 mg/mLCayman Chemical, Selleckchem
Dimethylformamide (DMF)~25 mg/mLCayman Chemical
DMSO:PBS (pH 7.2) (1:6)~0.16 mg/mLCayman Chemical
WaterInsolubleSelleckchem

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for long-term use.

Materials and Equipment:

  • This compound powder (crystalline solid)[1][3]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[7]

  • Calibrated pipettes and sterile tips

  • Inert gas (e.g., argon or nitrogen) for purging (optional, for enhanced stability)[1]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to 100 mg/mL). For example, to prepare a 50 mM stock solution of this compound (Molecular Weight: 515.51 g/mol ), dissolve 5.16 mg of the compound in 200 µL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[7] Visually inspect the solution to ensure it is clear and free of particulates.

  • Inert Gas Purging (Optional): For maximum stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: It is recommended to perform an intermediate dilution step. For example, dilute the high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM) before the final dilution into the aqueous medium.[7]

  • Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to your pre-warmed cell culture medium or assay buffer. Mix immediately and thoroughly by gentle inversion or pipetting.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8][9]

  • Usage: Use the final working solution immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Mandatory Visualization

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action for this compound. In highly glycolytic cancer cells, there is a significant production of lactate. This lactate is typically exported out of the cell by Monocarboxylate Transporter 1 (MCT1). This compound specifically inhibits MCT1, blocking lactate efflux. This results in the accumulation of lactate within the cancer cell, disrupting its metabolism and inhibiting proliferation.

AZD3965_Mechanism cluster_Cell Cancer Cell Lactate_out Lactate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in LDH-A Accumulation Lactate Accumulation (Metabolic Disruption) Lactate_in->Accumulation MCT1 MCT1 Transporter Lactate_in->MCT1 Efflux Growth_Inhibition Inhibition of Cell Proliferation Accumulation->Growth_Inhibition MCT1->Lactate_out This compound This compound This compound->MCT1 Inhibition

Caption: Mechanism of this compound as an MCT1 inhibitor leading to intracellular lactate accumulation.

Experimental Workflow for Preparing this compound Solutions

This diagram outlines the sequential steps for preparing this compound from powder to the final working solution for in vitro assays.

AZD3965_Workflow A This compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D High-Concentration Stock Solution C->D E Aliquot for Storage (-80°C) D->E G Dilute in Cell Culture Medium or Buffer D->G For immediate use F Thaw Single Aliquot E->F F->G H Working Solution (Use Immediately) G->H I Perform In Vitro Assay (Include Vehicle Control) H->I

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Application Notes and Protocols: Lactate Uptake Assay Using AZD3965

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate, once considered a metabolic waste product of glycolysis, is now recognized as a crucial player in cellular metabolism, particularly in cancer. The transport of lactate across the cell membrane is primarily mediated by monocarboxylate transporters (MCTs). In many cancer cells, elevated glycolysis leads to increased lactate production, which is then exported by MCTs to maintain intracellular pH and support a high glycolytic rate—a phenomenon known as the Warburg effect.

AZD3965 is a potent and selective inhibitor of MCT1, a key transporter responsible for lactate influx and efflux in various cell types.[1][2][3] By blocking MCT1, this compound disrupts lactate transport, leading to intracellular lactate accumulation and subsequent metabolic stress, which can inhibit cancer cell growth.[1] These application notes provide detailed protocols for performing lactate uptake assays using this compound to study its effects on cancer cell metabolism.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for MCT1.[1] It also shows activity against MCT2 but has significantly lower or no activity against MCT3 and MCT4.[1][4] The expression levels of MCT1 and MCT4 are critical determinants of cellular sensitivity to this compound. Cells with high MCT1 and low or absent MCT4 expression are generally more sensitive to the inhibitory effects of this compound.[1] MCT4 can act as a resistance mechanism by compensating for the loss of MCT1-mediated lactate export.[1]

The inhibition of MCT1 by this compound blocks the transport of lactate across the cell membrane. In glycolytic cancer cells that rely on exporting lactate, this leads to an accumulation of intracellular lactate.[1][5] This intracellular acidification can inhibit glycolysis through a negative feedback loop and shift cellular metabolism towards oxidative phosphorylation.[5]

cluster_Cell Cancer Cell cluster_MCT1 MCT1 Transporter cluster_Metabolism Cellular Metabolism cluster_Extracellular Extracellular Space MCT1 MCT1 Ext_Lactate Extracellular Lactate MCT1->Ext_Lactate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Int_Lactate Intracellular Lactate Pyruvate->Int_Lactate TCA TCA Cycle & OxPhos Pyruvate->TCA Int_Lactate->MCT1 Lactate Transport ATP ATP TCA->ATP This compound This compound This compound->MCT1 Inhibition A 1. Seed cells in 96-well plates and allow to adhere overnight. B 2. Pre-treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for 24 hours. A->B C 3. Wash cells with Krebs-Ringer-HEPES (KRH) buffer. B->C D 4. Add uptake cocktail containing [14C]-L-Lactate to each well. C->D E 5. Incubate for a defined period (e.g., 1 hour) at 37°C. D->E F 6. Stop the uptake by washing cells with ice-cold KRH buffer. E->F G 7. Lyse cells and measure radioactivity using a scintillation counter. F->G H 8. Normalize radioactivity to protein concentration and analyze data. G->H

References

Application Notes and Protocols for Western Blot Analysis of MCT1 and MCT4 Expression Following AZD3965 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the analysis of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4) protein expression in response to treatment with the MCT1 inhibitor, AZD3965, using Western blot analysis.

Introduction

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for lactate transport across the plasma membrane and play a significant role in the metabolic reprogramming of cancer cells.[1][2][3] The "Warburg effect," characterized by increased glycolysis even in the presence of oxygen, leads to elevated lactate production in tumors.[1] MCT1 and MCT4 facilitate the efflux of this lactate, preventing intracellular acidification and maintaining a high glycolytic rate.[4] This lactate shuttle also contributes to a metabolic symbiosis between glycolytic and oxidative cancer cells, where lactate exported by one cell population can be taken up and utilized as an energy source by another.[1][5]

This compound is a potent and selective inhibitor of MCT1, with some activity against MCT2, but not MCT3 or MCT4.[4][6] By blocking MCT1-mediated lactate transport, this compound aims to disrupt the metabolic homeostasis of cancer cells, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[4][7] The expression levels of MCT1 and MCT4 can influence the sensitivity of cancer cells to this compound, with MCT4 expression often cited as a potential resistance mechanism.[4][8] Therefore, accurate quantification of MCT1 and MCT4 protein expression is essential for evaluating the efficacy of this compound and understanding the underlying mechanisms of response and resistance.

Data Presentation: Quantitative Analysis of MCT1 and MCT4 Expression

The following table summarizes the quantitative changes in MCT1 and MCT4 protein expression observed in different breast cancer cell lines after treatment with this compound. This data is compiled from a study by Béné-Hubert et al. (2021) and highlights the differential response of these transporters to MCT1 inhibition.

Table 1: Quantitative Western Blot Analysis of MCT1 and MCT4 Protein Expression Following this compound Treatment

Cell LineTreatmentChange in MCT1 Expression (%)Change in MCT4 Expression (%)Reference
T47D10 µM this compound (24h, lactate as fuel)No significant changeNo significant change[9]
T47D10 µM this compound (24h, glucose available)No significant change+59% to +131%[9]
MCF710 µM this compound (24h, lactate as fuel)No significant changeNo significant change[9]
MCF710 µM this compound (24h, glucose available)No significant change+59% to +131%[9]
MCF10A10 µM this compound (24h, lactate as fuel)+39%No significant change[9]
MCF10A10 µM this compound (24h, glucose available)No significant change+59% to +131%[9]
BJ Fibroblasts10 µM this compound (24h, lactate as fuel)No significant changeNo significant change[9]
BJ Fibroblasts10 µM this compound (24h, glucose available)No significant change+59% to +131%[9]

Signaling Pathways and Experimental Workflow

Signaling Pathway of MCT1/MCT4 and the Effect of this compound

The following diagram illustrates the role of MCT1 and MCT4 in cancer cell metabolism and the mechanism of action of this compound.

MCT_Pathway cluster_glycolysis Glycolytic Cancer Cell cluster_extracellular Tumor Microenvironment cluster_oxidative Oxidative Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT4 MCT4 Lactate_in->MCT4 Efflux MCT1_exp MCT1 (Export) Lactate_in->MCT1_exp Efflux Lactate_ex Extracellular Lactate MCT1_imp MCT1 (Import) Lactate_ex->MCT1_imp Influx Lactate_up Intracellular Lactate Pyruvate_up Pyruvate Lactate_up->Pyruvate_up TCA TCA Cycle & OxPhos Pyruvate_up->TCA MCT4->Lactate_ex MCT1_exp->Lactate_ex MCT1_imp->Lactate_up This compound This compound This compound->MCT1_exp This compound->MCT1_imp

Mechanism of this compound action on lactate transport.
Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot analysis of MCT1 and MCT4 expression.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & this compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation for SDS-PAGE protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (anti-MCT1, anti-MCT4) blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry Analysis imaging->quantification normalization Normalization to Loading Control quantification->normalization

Western blot experimental workflow.

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture your cancer cell lines of interest in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

Cell Lysis and Protein Extraction

Note: MCT1 and MCT4 are membrane proteins. A lysis buffer containing a mild non-ionic detergent is recommended. For enhanced solubilization, a CHAPS-containing buffer can be used.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA buffer or a modified lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Protocol:

  • After treatment, place the culture dishes on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the adherent cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • For enhanced lysis of membrane proteins, some protocols suggest an additional incubation on ice for 60 minutes with a buffer containing 2% (w/v) CHAPS detergent.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

Protein Quantification

BCA Protein Assay Protocol:

  • Prepare a series of bovine serum albumin (BSA) standards of known concentrations.

  • In a 96-well plate, add a small volume (e.g., 1-2 µL) of each standard and your unknown protein samples in duplicate.

  • Prepare the BCA working reagent according to the manufacturer's instructions.

  • Add the BCA working reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations.

  • Determine the protein concentration of your samples by interpolating their absorbance values on the standard curve.

Sample Preparation for SDS-PAGE
  • Based on the protein concentrations determined, calculate the volume of each lysate required to have an equal amount of protein for each sample (typically 20-40 µg per lane).

  • Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each protein sample.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Briefly centrifuge the samples to collect the condensate.

SDS-PAGE and Protein Transfer
  • Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. PVDF is recommended for its higher binding capacity for hydrophobic proteins like MCTs.

Antibody Incubation and Detection
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against MCT1 and MCT4 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) on the same or a parallel blot.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

Data Analysis and Quantification
  • Acquire images of the Western blots, ensuring that the signal is not saturated.

  • Use densitometry software (e.g., ImageJ) to measure the band intensity for MCT1, MCT4, and the loading control in each lane.

  • Normalize the band intensity of MCT1 and MCT4 to the intensity of the corresponding loading control band to correct for loading variations.

  • Express the changes in protein expression as a fold change or percentage relative to the vehicle-treated control.

References

Application Notes and Protocols: AZD3965 for Radiosensitization in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of AZD3965 as a radiosensitizing agent. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the combination of this compound and radiation therapy.

Introduction

This compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).[1] MCT1 is crucial for the transport of lactate across the cell membrane. In the tumor microenvironment, highly glycolytic cancer cells export lactate via MCT1, which can then be taken up by other cancer cells as a fuel source.[2][3] Inhibition of MCT1 by this compound disrupts this lactate shuttle, leading to increased intracellular lactate, altered tumor metabolism, and subsequent radiosensitization.[2][3][4] Preclinical studies have demonstrated that combining this compound with radiotherapy significantly enhances the anti-tumor effects compared to either treatment alone.[2][3][5]

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeThis compound ConcentrationKey FindingsReference
DMS114Small Cell Lung Cancer100 nmol/LSignificantly reduced lactate uptake.[2]
HGC27Gastric Cancer100 nmol/LSignificantly reduced lactate uptake and increased intracellular lactate.[2]
H526Small Cell Lung Cancer100 nmol/LIncreased intracellular lactate and decreased extracellular lactate.[2]
RajiBurkitt's Lymphoma5.12 nM (IC50)Inhibited lactate efflux.[6]
In Vivo Efficacy of this compound in Combination with Radiotherapy
Xenograft ModelCancer TypeThis compound DosageRadiation RegimenKey FindingsReference
H526Small Cell Lung Cancer100 mg/kg, p.o.2 Gy/fraction for 3 daysCombination therapy resulted in a significantly greater therapeutic effect and tumor growth inhibition than either modality alone.[2][3][7]
COR-L103Non-Small Cell Lung Cancer100 mg/kg, p.o.Not specifiedReduced tumor growth and increased intratumor lactate.[1]
RajiBurkitt's Lymphoma100 mg/kg, p.o., twice dailyNot applicable85% tumor growth inhibition compared to vehicle control.[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Radiosensitization

AZD3965_Mechanism cluster_cell Tumor Cell This compound This compound MCT1 MCT1 Transporter This compound->MCT1 Inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in Blocks Efflux Glycolysis Increased Glycolysis Lactate_in->Glycolysis Feedback Loop ROS Increased ROS Glycolysis->ROS Radiosensitization Radiosensitization ROS->Radiosensitization Lactate_ex Extracellular Lactate Lactate_ex->MCT1 Blocks Influx

Caption: Mechanism of this compound-induced radiosensitization.

In Vitro Experimental Workflow for Assessing Radiosensitization

in_vitro_workflow start Seed Cancer Cells treatment Treat with this compound (e.g., 100 nM) for 24 hours start->treatment irradiation Irradiate with varying doses of X-rays treatment->irradiation assay Perform Clonogenic Survival Assay irradiation->assay analysis Analyze Sensitizer Enhancement Ratio (SER) assay->analysis end Determine Radiosensitizing Effect analysis->end

Caption: Workflow for in vitro radiosensitization studies.

In Vivo Experimental Workflow for Combination Therapy

in_vivo_workflow start Implant Tumor Xenografts in Immunocompromised Mice tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle, this compound (e.g., 100 mg/kg), Radiation, or Combination randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint: Tumor Volume Reaches Pre-defined Size (e.g., 1000 mm³) monitoring->endpoint

Caption: Workflow for in vivo combination therapy studies.

Experimental Protocols

Protocol 1: In Vitro Lactate Uptake Assay

Objective: To determine the effect of this compound on lactate uptake in cancer cells.

Materials:

  • Cancer cell lines (e.g., DMS114, HGC27)

  • Complete cell culture medium

  • This compound

  • [¹⁴C]-Lactate

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • The following day, treat the cells with the desired concentration of this compound (e.g., 100 nmol/L) or vehicle control for 24 hours.[2]

  • After the incubation period, wash the cells with PBS.

  • Add medium containing [¹⁴C]-Lactate to each well and incubate for a specified time (e.g., 30 minutes).

  • To stop the uptake, wash the cells rapidly with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the counts to the protein content of each well.

Protocol 2: In Vivo Xenograft Study for Combination Therapy

Objective: To evaluate the efficacy of this compound in combination with radiation on tumor growth in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or NSG)

  • Cancer cell line for xenograft (e.g., H526)

  • Matrigel (optional)

  • This compound formulated for oral gavage

  • Radiation source (e.g., X-ray irradiator)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10⁶ H526 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into four treatment groups:

    • Vehicle control

    • This compound alone (e.g., 100 mg/kg, daily oral gavage)[1]

    • Radiation alone (e.g., 2 Gy/fraction for 3 consecutive days)[7]

    • This compound in combination with radiation

  • For the combination group, administer this compound for a specified period before and during the course of radiation.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as a measure of toxicity.

  • Continue the experiment until the tumors in the control group reach the predetermined endpoint size.

Protocol 3: Measurement of Intracellular and Extracellular Lactate

Objective: To quantify the effect of this compound on lactate levels in vitro.

Materials:

  • Cancer cell lines (e.g., H526, HGC27, DMS114)

  • Complete cell culture medium

  • This compound

  • Lactate assay kit

  • Spectrophotometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound (e.g., 100 nmol/L) or vehicle for 24 hours under normoxic, hypoxic, or anoxic conditions.[2]

  • Extracellular Lactate: Collect the cell culture medium.

  • Intracellular Lactate: Wash the cells with PBS and then lyse the cells.

  • Use a commercially available lactate assay kit to measure the lactate concentration in the collected medium and cell lysates according to the manufacturer's instructions.

  • Read the absorbance on a spectrophotometer.

  • Normalize the intracellular lactate levels to the protein concentration of the cell lysate.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AZD3965 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the MCT1 inhibitor AZD3965, particularly due to the expression of Monocarboxylate Transporter 4 (MCT4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1)[1][2]. MCT1 is a protein responsible for transporting lactate across the cell membrane[3]. In many cancer cells that rely on glycolysis for energy (the Warburg effect), MCT1 is crucial for exporting the large amounts of lactate produced. By inhibiting MCT1, this compound causes an accumulation of lactate inside the cancer cell, leading to intracellular acidification and disruption of metabolic processes, which can ultimately result in cell death[3][4].

Q2: My cells are resistant to this compound. What is the most common mechanism of resistance?

A2: The most frequently reported mechanism of resistance to this compound is the expression or upregulation of Monocarboxylate Transporter 4 (MCT4)[2][4][5][6]. MCT4 also functions as a lactate transporter and is not inhibited by this compound[2][7]. Therefore, if cancer cells express MCT4, they can continue to export lactate even when MCT1 is blocked by this compound, thus circumventing the drug's cytotoxic effects[2][4].

Q3: How can I determine if my cells are resistant to this compound due to MCT4 expression?

A3: You can assess MCT1 and MCT4 expression levels in your cells using standard molecular biology techniques. Western blotting is a common method to quantify the protein levels of both transporters. If your cells show high levels of MCT4 protein, it is a strong indicator of potential resistance to this compound[5].

Q4: Are there any strategies to overcome this compound resistance mediated by MCT4?

A4: Yes, several strategies are being explored to overcome MCT4-mediated resistance. These primarily involve combination therapies, where this compound is used alongside other agents that can either inhibit MCT4, target metabolic vulnerabilities created by MCT1 inhibition, or enhance the anti-tumor immune response. Promising combination strategies include:

  • Dual inhibition of MCT1 and MCT4: Using a specific MCT4 inhibitor in conjunction with this compound.

  • Inhibition of mitochondrial respiration: Combining this compound with drugs like metformin that inhibit mitochondrial complex I[8].

  • Conventional chemotherapy: Using this compound with chemotherapeutic agents like doxorubicin or cisplatin[2][9].

  • Immune checkpoint blockade: Combining this compound with immune checkpoint inhibitors to enhance the anti-tumor immune response[1].

Troubleshooting Guides

Issue 1: Cells show high MCT1 expression but are still resistant to this compound.

Possible Cause: Your cells likely co-express MCT4, which compensates for the inhibition of MCT1 by this compound.

Troubleshooting Steps:

  • Confirm MCT4 Expression: Perform a Western blot to determine the protein level of MCT4 in your cells.

  • MCT4 Knockdown: Use siRNA to specifically knockdown MCT4 expression. If the cells become sensitive to this compound after MCT4 knockdown, this confirms that MCT4 is the cause of resistance.

  • Consider Combination Therapy: If MCT4 expression is confirmed, you will need to employ a strategy to counteract its function. Refer to the combination therapy data below.

Issue 2: How to design an experiment to test combination therapies to overcome this compound resistance.

Experimental Workflow:

experimental_workflow Experimental Workflow for Testing Combination Therapies cluster_setup Cell Culture & Seeding cluster_treatment Treatment Groups cluster_assays Analysis cluster_data Data Interpretation cell_culture Culture this compound-resistant (MCT4-positive) cells seed_plates Seed cells in 96-well plates cell_culture->seed_plates control Vehicle Control This compound This compound alone combo_agent Combination Agent alone combination This compound + Combination Agent viability Cell Viability Assay (e.g., MTT, MTS) control->viability lactate Intracellular Lactate Measurement control->lactate western Western Blot (for target validation) control->western This compound->viability This compound->lactate This compound->western combo_agent->viability combo_agent->lactate combo_agent->western combination->viability combination->lactate combination->western synergy Assess for synergistic, additive, or antagonistic effects viability->synergy signaling_pathway Overcoming this compound Resistance via MCT4 Inhibition cluster_cell Cancer Cell cluster_outside Extracellular Space cluster_effect Cellular Effect Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate MCT1 MCT1 Lactate->MCT1 Export MCT4 MCT4 Lactate->MCT4 Export Lactate_out Lactate MCT1->Lactate_out Lactate_accum Intracellular Lactate Accumulation MCT4->Lactate_out This compound This compound This compound->MCT1 This compound->Lactate_accum MCT4_Inhibitor MCT4 Inhibitor MCT4_Inhibitor->MCT4 MCT4_Inhibitor->Lactate_accum Acidosis Intracellular Acidosis Lactate_accum->Acidosis Cell_death Cell Death Acidosis->Cell_death

References

AZD3965 Preclinical Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AZD3965 observed in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound in preclinical models?

A1: The primary on-target effect of this compound is the potent and selective inhibition of the monocarboxylate transporter 1 (MCT1).[1][2] This leads to the disruption of lactate transport across the cell membrane. Preclinical studies have identified potential off-target effects, primarily related to the expression of MCT1 in non-tumorous tissues. These include ocular and cardiac toxicities.[3][4]

Q2: What is the selectivity profile of this compound against different MCT isoforms?

A2: this compound is a highly selective inhibitor of MCT1. It exhibits a binding affinity (Ki) of 1.6 nM for MCT1 and is approximately 10- to 12.5-fold selective over MCT2 (Ki of 20.0 nM).[5] Preclinical data indicates no significant inhibition of MCT3 or MCT4 at concentrations up to 10 µM.[5][6]

Q3: What is the mechanism behind the observed ocular toxicity with this compound?

A3: The ocular toxicity is considered an on-target effect due to the expression of MCT1 in the retina.[3] Inhibition of MCT1 in the retina can disrupt normal retinal function.[7][8] In preclinical rat models, administration of this compound led to a dose-dependent reduction in visual acuity and changes in the electroretinogram (ERG).[7][8] These effects were found to be reversible upon cessation of treatment.[7]

Q4: What is the basis for the potential cardiac toxicity of this compound?

A4: MCT1 is also expressed in the heart, and its inhibition can potentially lead to cardiac-related adverse events.[3] Preclinical toxicology findings in the eye and heart, where MCT1 is expressed, prompted close monitoring of cardiac function in early clinical trials.[4]

Q5: How can resistance to this compound develop in cancer cells?

A5: A potential mechanism of resistance to this compound is the upregulation of MCT4 expression in tumor cells.[1] MCT4, another lactate transporter, is not significantly inhibited by this compound and can compensate for the loss of MCT1 function by continuing to facilitate lactate efflux.[1] Cell lines expressing both MCT1 and MCT4 have shown relative resistance to this compound.[1]

Troubleshooting Guide

Issue 1: Unexpectedly high cell viability in MCT1-positive cancer cell lines after this compound treatment.

  • Possible Cause 1: Presence of MCT4. The cancer cell line may co-express MCT4, which can compensate for MCT1 inhibition and maintain lactate efflux, thus promoting cell survival.

    • Troubleshooting Step: Perform Western blotting or immunohistochemistry to assess the expression levels of both MCT1 and MCT4 in your cell line.[1]

  • Possible Cause 2: Suboptimal drug concentration or exposure.

    • Troubleshooting Step: Verify the concentration and stability of your this compound stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. The IC50 for lactate efflux inhibition in Raji cells is approximately 5.12 nM.[1]

Issue 2: Observing significant off-target toxicity in in-vivo models at therapeutic doses.

  • Possible Cause 1: On-target ocular toxicity. As MCT1 is expressed in the retina, functional changes in the eye are an expected on-target effect.

    • Troubleshooting Step: If feasible, incorporate electroretinography (ERG) into your in-vivo study protocol to monitor retinal function.[7] In rats, ERG changes were observed at doses of 50 to 1,000 mg/kg.[8] These changes were found to be reversible.[7]

  • Possible Cause 2: On-target cardiac toxicity. Inhibition of MCT1 in the heart may lead to cardiac stress.

    • Troubleshooting Step: Monitor cardiac function in your animal models. In clinical trials, which were informed by preclinical findings, cardiac troponin levels were monitored as a safety biomarker.[4]

Data Presentation

Table 1: Inhibitory Potency and Selectivity of this compound against Human MCT Isoforms

TransporterInhibition Constant (Ki)Selectivity vs. MCT1Reference
MCT11.6 nM-[5]
MCT220.0 nM~12.5-fold[5]
MCT3No inhibition up to 10 µM>6250-fold[5][6]
MCT4No inhibition up to 10 µM>6250-fold[5][6]

Experimental Protocols

1. In Vitro Lactate Efflux Inhibition Assay

  • Cell Seeding: Seed MCT1-expressing cells (e.g., Raji cells) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 nM) for a specified period (e.g., 4 hours).

  • Sample Collection: Collect the conditioned media from each well.

  • Lactate Measurement: Measure the lactate concentration in the collected media using a lactate assay kit or by LC-MS.[1]

  • Data Analysis: Calculate the IC50 value for lactate efflux inhibition by plotting the lactate concentration against the this compound concentration.

2. In Vivo Ocular Toxicity Assessment (Rat Model)

  • Animal Model: Use pigmented rats (e.g., Long-Evans) for studies involving electroretinography (ERG).[7][8]

  • Dosing: Administer this compound orally at desired doses (e.g., 50, 200, 1000 mg/kg).[8]

  • Electroretinography (ERG):

    • Dark-adapt the rats for at least 2 hours prior to ERG recording.[7]

    • Anesthetize the animals.

    • Perform scotopic (dark-adapted) and photopic (light-adapted) ERG recordings at baseline and at various time points post-dosing (e.g., 2 hours, 7 days) and after a recovery period.[7][8]

    • Analyze the a-wave and b-wave amplitudes to assess photoreceptor and second-order cell responses, respectively.[7]

  • Visual Acuity: Assess visual function using an optomotor reflex method.[7]

Visualizations

AZD3965_Mechanism_of_Action cluster_cell Cancer Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate_in Intracellular Lactate MCT1 MCT1 Lactate_in->MCT1 Efflux Lactate_out Extracellular Lactate MCT1->Lactate_out Pyruvate->Lactate_in TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle This compound This compound This compound->MCT1 Inhibition

Caption: Mechanism of this compound action on a cancer cell.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays (Selectivity, Potency) Start->In_Vitro_Assays In_Vivo_Efficacy In Vivo Efficacy (Tumor Models) In_Vitro_Assays->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity (Ocular, Cardiac) In_Vivo_Efficacy->In_Vivo_Toxicity Data_Analysis Data Analysis and Troubleshooting In_Vivo_Toxicity->Data_Analysis End End Data_Analysis->End

Caption: General workflow for preclinical assessment of this compound.

Resistance_Mechanism This compound This compound MCT1_Inhibition MCT1 Inhibition This compound->MCT1_Inhibition Lactate_Efflux_Blocked Lactate Efflux Blocked MCT1_Inhibition->Lactate_Efflux_Blocked MCT4_Upregulation MCT4 Upregulation (Resistance) MCT1_Inhibition->MCT4_Upregulation Cell_Death Tumor Cell Death Lactate_Efflux_Blocked->Cell_Death Compensatory_Efflux Compensatory Lactate Efflux MCT4_Upregulation->Compensatory_Efflux Cell_Survival Tumor Cell Survival Compensatory_Efflux->Cell_Survival

Caption: Logical relationship of MCT4-mediated resistance to this compound.

References

Optimizing AZD3965 Treatment for In Vivo Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo treatment schedule of AZD3965. This guide, presented in a question-and-answer format, addresses common challenges and offers detailed experimental protocols to enhance your research outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting dose and schedule for this compound in mouse xenograft models?

A common and effective starting point for in vivo studies is an oral administration of 100 mg/kg of this compound twice daily.[1][2] This dosing regimen has been shown to significantly inhibit tumor growth in models such as Raji Burkitt's lymphoma.[1] Another study reported efficacy with 100 mg/kg administered intraperitoneally (i.p.) twice daily in a 4T1 breast cancer model.[3]

Q2: How does this compound work to inhibit tumor growth?

This compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).[4][5] MCT1 is responsible for transporting lactate across the cell membrane.[5] By inhibiting MCT1, this compound blocks lactate efflux from highly glycolytic tumor cells, leading to intracellular lactate accumulation, acidification, and subsequent inhibition of glycolysis and tumor growth.[1][5][6]

Q3: What is the expected pharmacodynamic effect of this compound in vivo?

The primary pharmacodynamic effect of this compound is the accumulation of lactate within the tumor tissue.[1][7] This can be observed as early as 30 minutes after a single oral dose of 100 mg/kg.[1] However, tumor lactate levels may return to baseline by 24 hours, consistent with the plasma concentration of the drug.[1]

Q4: My tumor model is not responding to this compound treatment. What are the potential reasons?

A key mechanism of resistance to this compound is the expression of the monocarboxylate transporter 4 (MCT4).[1][8] Tumors expressing high levels of MCT4 may be refractory to this compound as MCT4 can compensate for the inhibition of MCT1 by continuing to export lactate.[1] It is crucial to assess the MCT1 and MCT4 expression levels in your tumor model before initiating treatment. Cell lines with a high MCT1 and low MCT4 expression profile are most sensitive to this compound.[1]

Q5: Can this compound be combined with other therapies?

Yes, preclinical studies have shown that this compound can be effectively combined with other anticancer agents. For instance, in the Raji xenograft model, combining this compound with doxorubicin or rituximab resulted in enhanced tumor growth inhibition.[1][6] Combination with glutaminase (GLS1) inhibitors has also shown promise in vitro.[1]

Q6: What are the potential side effects of this compound in preclinical models?

Preclinical studies in mice have reported that this compound is generally well-tolerated.[9] However, one study noted a transient and partial memory retention defect in mice.[9] A Phase I clinical trial in humans identified dose-dependent and reversible ocular changes as a primary dose-limiting toxicity.[10][11][12]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound Monotherapy

Tumor ModelDose and ScheduleRoute of AdministrationTumor Growth Inhibition (%)Reference
Raji Burkitt's Lymphoma100 mg/kg twice dailyOral85%[1]
COR-L103 SCLC100 mg/kgOralSignificant[4]
H526 SCLC100 mg/kgOralSignificant[4]
4T1 Breast Cancer100 mg/kg twice dailyi.p.Decreased tumor volume[3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
Tmax20 minutesOral (100 mg/kg)[13]
Oral Bioavailability0.827Oral (100 mg/kg)[13]
Trough Plasma Concentration (after 14 days)29.1 ± 13.9 nMi.p. (100 mg/kg twice daily)[3]
Tumor Concentration (after 14 days)1670 ± 946 nMi.p. (100 mg/kg twice daily)[3]

Detailed Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model

  • Cell Culture and Implantation:

    • Culture Raji Burkitt's lymphoma cells in appropriate media.

    • Subcutaneously inject 5 x 10^6 Raji cells in a 1:1 medium:matrigel solution into the flank of female SCID mice.[2]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements.

    • Randomize mice into treatment and vehicle control groups when tumors reach a volume of approximately 450 mm^3.[2]

  • Treatment Administration:

    • Prepare this compound in a vehicle solution (e.g., 85% saline, 10% DMSO, and 5% Tween).[2]

    • Administer this compound orally at a dose of 100 mg/kg twice daily.[1]

    • Administer the vehicle solution to the control group following the same schedule.

  • Efficacy Assessment:

    • Measure tumor volume regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., lactate measurement, immunohistochemistry).

Protocol 2: Pharmacodynamic Analysis of Tumor Lactate Levels

  • Study Design:

    • Use tumor-bearing mice (e.g., Raji xenograft model).

    • Administer a single oral dose of 100 mg/kg this compound.[1]

  • Sample Collection:

    • At various time points post-administration (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), euthanize a cohort of mice.

    • Immediately excise the tumors and snap-freeze them in liquid nitrogen to halt metabolic activity.

    • Collect blood samples for plasma analysis of this compound concentrations.

  • Lactate Measurement:

    • Homogenize the frozen tumor tissue.

    • Measure lactate concentrations using a commercially available lactate assay kit.

  • Data Analysis:

    • Correlate tumor lactate concentrations with plasma this compound concentrations at each time point.

Visualizations

AZD3965_Mechanism_of_Action cluster_cell Tumor Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Acidification Intracellular Acidification Lactate_in->Acidification Lactate_out Extracellular Lactate MCT1->Lactate_out Inhibition Inhibition of Glycolysis Acidification->Inhibition Cell_Death Tumor Growth Inhibition Inhibition->Cell_Death This compound This compound This compound->MCT1 Inhibits

Caption: Mechanism of action of this compound in a tumor cell.

AZD3965_In_Vivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound Treatment randomization->treatment Group 1 vehicle Vehicle Control randomization->vehicle Group 2 efficacy Efficacy Assessment (Tumor Volume) treatment->efficacy vehicle->efficacy endpoint Endpoint: Tumor Excision & Analysis efficacy->endpoint

Caption: Experimental workflow for an in vivo efficacy study.

AZD3965_Resistance_Pathway cluster_cell Resistant Tumor Cell Lactate_in Intracellular Lactate MCT1 MCT1 (Inhibited) Lactate_in->MCT1 Blocked Efflux MCT4 MCT4 (Upregulated) Lactate_in->MCT4 Compensatory Efflux Lactate_out Extracellular Lactate MCT4->Lactate_out This compound This compound This compound->MCT1

Caption: MCT4-mediated resistance to this compound.

References

Technical Support Center: AZD3965 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variable efficacy of AZD3965 in different cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1).[1][2] MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[3][4] In many cancer cells that exhibit high rates of glycolysis (the Warburg effect), MCT1 is crucial for exporting the large amounts of lactate produced.[4] By inhibiting MCT1, this compound leads to an intracellular accumulation of lactate, which in turn causes intracellular acidification and feedback inhibition of glycolysis, ultimately leading to cancer cell death.[2][5]

Q2: Why is this compound not effective in all cancer cell lines?

The primary reason for the lack of efficacy of this compound in certain cancer cell lines is the expression of another monocarboxylate transporter, MCT4 .[5][6][7] MCT4 also functions to export lactate from cells and is not inhibited by this compound.[6] Therefore, in cancer cell lines that co-express MCT4, it can compensate for the inhibition of MCT1, allowing for the continued efflux of lactate and cell survival.[5][6] Cell lines that are sensitive to this compound typically exhibit high MCT1 expression and low or absent MCT4 expression.[6]

Q3: How does hypoxia influence the efficacy of this compound?

Hypoxia, or low oxygen conditions, can contribute to resistance to this compound by upregulating the expression of MCT4.[8] This upregulation is mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[3] Therefore, under hypoxic conditions, some cancer cells can adapt by increasing MCT4 expression, thereby circumventing the inhibitory effects of this compound on MCT1. However, in some SCLC cell lines, this compound sensitivity was highest in hypoxia.[8]

Q4: Are there other resistance mechanisms to this compound?

Besides MCT4 expression, some studies suggest that cancer cells can develop acquired resistance to this compound by shifting their metabolism towards increased oxidative phosphorylation.[9] This metabolic adaptation may reduce their reliance on glycolysis and lactate efflux for survival.

Troubleshooting Guide

Problem: My cancer cell line of interest is not responding to this compound treatment in vitro.

Possible Causes and Solutions:

  • MCT4 Expression: The most likely reason for resistance is the expression of MCT4.

    • Troubleshooting Step: Determine the expression levels of both MCT1 and MCT4 in your cell line using Western blotting or immunohistochemistry.

    • Expected Outcome: Resistant cell lines will likely show significant expression of MCT4, in addition to MCT1. Sensitive cell lines typically have high MCT1 and low to no MCT4 expression.[6]

  • Incorrect Drug Concentration: The concentration of this compound may not be optimal for your specific cell line.

    • Troubleshooting Step: Perform a dose-response curve to determine the half-maximal growth inhibition concentration (GI50) for your cell line. A common concentration range for in vitro studies is 1 nM to 10 µM.[10]

    • Expected Outcome: This will help you determine if your cell line is truly resistant or if a higher concentration is required to see an effect.

  • Experimental Conditions: The culture conditions, particularly oxygen levels, can influence the outcome.

    • Troubleshooting Step: If applicable to your research question, consider performing experiments under both normoxic and hypoxic (e.g., 1% O2) conditions to assess if hypoxia-induced MCT4 expression is a factor.[8]

  • Metabolic Phenotype: The inherent metabolic state of your cancer cell line might make it less dependent on lactate efflux.

    • Troubleshooting Step: Characterize the metabolic profile of your cell line (e.g., using Seahorse analysis) to understand its reliance on glycolysis versus oxidative phosphorylation.

    • Expected Outcome: Cells that are less glycolytic and more reliant on oxidative phosphorylation may be inherently less sensitive to MCT1 inhibition.

Data Presentation

Table 1: this compound Sensitivity in Various Cancer Cell Lines

Cell LineCancer TypeMCT1 ExpressionMCT4 ExpressionThis compound Sensitivity (GI50)Reference
RajiBurkitt's LymphomaHighNegative<100 nM[6]
SU-DHL-10Diffuse Large B-cell LymphomaHighNegative<100 nM[6]
WSU-DLCL-2Diffuse Large B-cell LymphomaHighNegative<100 nM[6]
HBL-1Diffuse Large B-cell LymphomaPositivePositive>100 nM (Resistant)[6]
HTDiffuse Large B-cell LymphomaPositivePositive>100 nM (Resistant)[6]
COR-L103Small Cell Lung CancerPresent-Sensitive (in vivo)[6]
4T1Breast CancerHighNegativeIC50: 22.2 ± 4.57 nM[11]
DMS114Small Cell Lung CancerPresentIncreased in hypoxiaSensitive in hypoxia[8]
DMS79Small Cell Lung CancerPresentIncreased in hypoxiaResistant in hypoxia[8]

Experimental Protocols

1. Western Blotting for MCT1 and MCT4 Expression

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MCT1 and MCT4 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control, such as β-actin, to ensure equal protein loading.

2. Cell Viability Assay (MTS/MTT Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTS/MTT Addition:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the GI50 value using non-linear regression analysis.

3. Lactate Efflux Assay

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Treat the cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture medium.

  • Lactate Measurement:

    • Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).

  • Data Normalization:

    • In a parallel plate, determine the cell number or total protein content to normalize the lactate measurements.

    • Express the results as lactate concentration per cell or per µg of protein.

Mandatory Visualizations

AZD3965_Mechanism_of_Action cluster_Cell Cancer Cell This compound This compound MCT1 MCT1 This compound->MCT1 Inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in Exports Acidosis Intracellular Acidosis Lactate_in->Acidosis Leads to Glycolysis Glycolysis Glycolysis->Lactate_in Produces Acidosis->Glycolysis Inhibits CellDeath Cell Death Acidosis->CellDeath Induces

Caption: Mechanism of action of this compound in sensitive cancer cells.

AZD3965_Resistance_Mechanism cluster_Resistant_Cell Resistant Cancer Cell This compound This compound MCT1 MCT1 This compound->MCT1 Inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in Export Blocked MCT4 MCT4 MCT4->Lactate_in Compensatory Export CellSurvival Cell Survival Lactate_in->CellSurvival Maintains Homeostasis Glycolysis Glycolysis Glycolysis->Lactate_in Produces

Caption: MCT4-mediated resistance to this compound.

Hypoxia_MCT4_Upregulation Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a HRE Hypoxia Response Element (in MCT4 promoter) HIF1a->HRE Binds to MCT4_exp Increased MCT4 Transcription & Translation HRE->MCT4_exp Activates Resistance Resistance to This compound MCT4_exp->Resistance

Caption: Hypoxia-induced upregulation of MCT4 expression.

References

Troubleshooting inconsistent results in AZD3965 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD3965, a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1). Inconsistent experimental outcomes can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Variability in Cell Viability and Growth Inhibition

Q1: We are observing inconsistent GI50 values for this compound in the same cell line across different experiments. What could be the cause?

A1: Inconsistent GI50 values are a common issue and can stem from several factors:

  • MCT4 Expression: The expression of monocarboxylate transporter 4 (MCT4) is a primary mechanism of resistance to this compound.[1][2][3] Cells expressing high levels of MCT4 can compensate for the inhibition of MCT1, maintaining lactate efflux and thus showing reduced sensitivity to the drug.[1][3] It is crucial to regularly verify the MCT1 and MCT4 expression status of your cell lines, as protein expression can change with passage number and culture conditions.

  • Hypoxic vs. Normoxic Conditions: The sensitivity of some cell lines to this compound can be significantly higher under hypoxic conditions.[2][3] This is because hypoxia often leads to an increased reliance on glycolysis and lactate production, making cells more dependent on MCT1 for lactate transport. Ensure that your experimental setup maintains consistent oxygen levels.

  • Cell Seeding Density: The initial number of cells plated can influence the outcome of viability assays. Higher cell densities can lead to faster nutrient depletion and accumulation of waste products, potentially altering the metabolic state of the cells and their response to this compound. It is important to use a consistent seeding density for all experiments.

  • Assay Type: Different viability assays measure different cellular parameters. For instance, MTS assays measure metabolic activity, which may not always directly correlate with cell number.[1] Consider using a direct cell counting method or a cytotoxicity assay to confirm results.

Q2: this compound shows high potency in some of our cancer cell lines but is completely inactive in others. Why is there such a discrepancy?

A2: This is an expected outcome and is primarily linked to the expression of MCT1 and MCT4. Cell lines that are sensitive to this compound typically exhibit high expression of MCT1 and low or absent expression of MCT4.[1][4] Conversely, resistant cell lines often co-express both MCT1 and MCT4, or have high levels of MCT4.[1][3] Before initiating a study, it is highly recommended to characterize the MCT1 and MCT4 protein levels in your panel of cell lines via Western blot.

Section 2: Unexpected Metabolic Effects

Q3: We are not seeing the expected increase in intracellular lactate after this compound treatment. What could be wrong?

A3: While this compound is a potent inhibitor of MCT1-mediated lactate transport, several factors can influence the observed changes in intracellular lactate:

  • MCT4-Mediated Efflux: If the cells express MCT4, they can still export lactate, thus preventing a significant intracellular accumulation despite MCT1 inhibition.[2][3]

  • Timepoint of Measurement: The increase in intracellular lactate can be transient. Some studies have shown a significant increase at earlier time points (e.g., 4 hours), which may not be as pronounced at later time points (e.g., 24 hours).[1] A time-course experiment is recommended to determine the optimal time point for measuring lactate accumulation in your specific cell line.

  • Metabolic Reprogramming: Upon MCT1 inhibition, some cells can adapt by altering their metabolic pathways, such as increasing flux through the TCA cycle.[5] This metabolic reprogramming could lead to a reduction in lactate production over time.

Q4: We are observing conflicting results regarding the effect of this compound on glycolysis. Is this expected?

A4: Yes, the effect of this compound on glycolysis can be complex and cell-type dependent. While inhibition of lactate efflux would be expected to cause feedback inhibition of glycolysis, some studies have reported an increase in glycolytic intermediates.[5] Other reports suggest that in some contexts, the anti-tumor effects of this compound may be due to the inhibition of pyruvate export rather than a direct impact on glycolytic activity.[5] The metabolic state of the cell line and the experimental conditions will significantly influence the outcome.

Data Summary Tables

Table 1: this compound GI50 Values in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)MCT1/MCT4 ExpressionReference
RajiBurkitt's Lymphoma<100High MCT1, No MCT4[1]
SU-DHL-10Diffuse Large B-cell Lymphoma<100High MCT1, No MCT4[1]
WSU-DLCL-2Diffuse Large B-cell Lymphoma<100High MCT1, No MCT4[1]
HBL-1Diffuse Large B-cell Lymphoma>100Express both MCT1 and MCT4[1]
HTDiffuse Large B-cell Lymphoma>100Express both MCT1 and MCT4[1]
COR-L103Small Cell Lung CancerSensitive (Hypoxia)-[2]
NCI-H526Small Cell Lung CancerSensitive (Hypoxia)-[2]
DMS114Small Cell Lung CancerResistant (Hypoxia)Increased MCT4 in hypoxia[2]
DMS79Small Cell Lung CancerResistant (Hypoxia)Increased MCT4 in hypoxia[2]
Hut78Lymphoma-Low MCT4[5]
HT29Colon Carcinoma-High MCT4[5]

Table 2: Effect of this compound on Lactate Levels

Cell LineConditionThis compound ConcentrationObservationReference
RajiIn vitro100 nM (4h)Significant increase in intracellular lactate[1]
RajiIn vitro100 nM (24h)No significant increase in intracellular lactate[1]
COR-L103Hypoxia8 nM3.7-fold increase in intracellular lactate[2]
NCI-H1048Normoxia & Hypoxia8 nM3.7 to 3.9-fold increase in intracellular lactate[2]
DMS114 & DMS79Hypoxia8 nM<1.9-fold increase in intracellular lactate[2]
RajiIn vitro5 nM (24h)2.65-fold increase in intracellular lactate[6]
Hut78In vitro5 nM (24h)10-fold increase in intracellular lactate[6]
HT29In vitro5 nM (24h)No significant increase in intracellular lactate[6]
HT29In vitro500 nM (24h)4-fold increase in intracellular lactate[6]

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in a final volume of 100 µL of culture medium.[7]

  • Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[8]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[8]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated control to determine the percentage of growth inhibition. Calculate the GI50 value using appropriate software.

Western Blot for MCT1 and MCT4
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MCT1 and MCT4 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9] Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Lactate Transport Assay (using BCECF-AM)

This assay measures the intracellular pH change upon lactate influx.

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with the pH-sensitive dye BCECF-AM (e.g., 2 µM) in a serum-free medium for 30-60 minutes at 37°C.[10][11]

  • Washing: Wash the cells twice with a buffer (e.g., HHBS) to remove extracellular dye.[10]

  • Compound Incubation: Incubate the cells with this compound or vehicle control for the desired duration.

  • Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader with excitation wavelengths of approximately 490 nm and 440 nm, and an emission wavelength of around 535 nm.[10]

  • Lactate Addition: Add a lactate solution to the wells to initiate lactate transport.

  • Kinetic Reading: Immediately begin a kinetic reading of the fluorescence to monitor the change in intracellular pH over time. The ratio of the fluorescence at the two excitation wavelengths is used to determine the intracellular pH.

Visualizations

AZD3965_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Transport Lactate_in Lactate MCT1->Lactate_in This compound This compound This compound->MCT1 Inhibits Cell_Death Intracellular Acidification & Cell Death Lactate_in->Cell_Death Accumulation leads to Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in

Caption: this compound mechanism of action.

AZD3965_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Select Cell Lines characterize Characterize MCT1/MCT4 Expression (Western Blot) start->characterize seed Seed Cells characterize->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (e.g., MTS) treat->viability lactate Lactate Transport Assay treat->lactate metabolism Metabolic Analysis treat->metabolism analyze Analyze Data (GI50, Lactate Levels) viability->analyze lactate->analyze metabolism->analyze end Conclusion analyze->end

Caption: General experimental workflow.

AZD3965_Troubleshooting_Tree start Inconsistent Results with this compound q1 Is there high variability in GI50 values? start->q1 a1_yes Check MCT1/MCT4 expression. Verify consistent cell density & O2 levels. q1->a1_yes Yes q2 Is the drug ineffective in certain cell lines? q1->q2 No a1_yes->q2 a2_yes High MCT4 expression is a likely cause of resistance. Screen cell lines. q2->a2_yes Yes q3 Is there no increase in intracellular lactate? q2->q3 No a2_yes->q3 a3_yes Check for MCT4 expression. Perform a time-course experiment. q3->a3_yes Yes end Consult further literature or technical support. q3->end No a3_yes->end

Caption: Troubleshooting decision tree.

References

Cell culture media considerations for AZD3965 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting cell culture experiments with AZD3965, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of monocarboxylate transporter 1 (MCT1), with a binding affinity of 1.6 nM.[1] It also shows some activity against MCT2, but not MCT3 or MCT4.[2][3] MCT1 is responsible for transporting monocarboxylates, such as lactate and pyruvate, across the cell membrane. By inhibiting MCT1, this compound blocks both the import and export of lactate, leading to an accumulation of lactate inside the cell and a decrease in the extracellular lactate concentration.[2][4][5] This disruption of lactate transport can lead to intracellular acidification and metabolic stress, ultimately inhibiting cancer cell growth.[2][4]

Q2: Which cell lines are sensitive to this compound?

A2: Cell line sensitivity to this compound is primarily determined by the expression levels of MCT1 and MCT4.[2][3][6] Cell lines with high expression of MCT1 and low or no expression of MCT4 are generally sensitive to this compound.[2][3] In contrast, cell lines that co-express MCT4 are often resistant because MCT4 can compensate for the loss of MCT1 function by continuing to export lactate.[2][3][7] Several lymphoma and small cell lung cancer (SCLC) cell lines have been identified as being sensitive to this compound.[1][6][7]

Q3: How does hypoxia affect cellular responses to this compound?

A3: Hypoxia, or low oxygen conditions, can increase the sensitivity of cancer cells to this compound.[1][7] This is because hypoxic cells rely more heavily on glycolysis for energy production, which leads to a greater production of lactate that must be exported from the cell to maintain intracellular pH. By inhibiting lactate export, this compound is more effective in these highly glycolytic, hypoxic cells.[7]

Troubleshooting Guide

Problem 1: I am not observing the expected level of cytotoxicity with this compound in my cell line, which is reported to be sensitive.

  • Possible Cause 1: Sub-optimal cell culture media. The composition of your cell culture medium can significantly impact the apparent efficacy of this compound.

    • Pyruvate in Media: Standard culture media such as DMEM are often supplemented with sodium pyruvate, which can serve as an alternative energy source for cells, potentially masking the effects of MCT1 inhibition.[8] The concentration of pyruvate in some media formulations is significantly higher than physiological levels in human blood.[8]

    • Lactate in Media: The presence of lactate in the medium can alter the metabolic state of the cells and the dynamics of lactate transport, potentially influencing the outcome of your experiment.

    • Fetal Bovine Serum (FBS): FBS is a common supplement in cell culture and contains endogenous levels of lactate and pyruvate, which can vary between batches.

  • Solution:

    • Use Pyruvate-Free Media: It is highly recommended to use pyruvate-free media for this compound studies to avoid providing an alternative metabolic substrate that could rescue cells from the effects of the inhibitor.

    • Consider Lactate-Free Media: For experiments investigating lactate transport dynamics, using a lactate-free medium is crucial.

    • Characterize FBS: If possible, test different batches of FBS for their endogenous lactate and pyruvate levels or consider using dialyzed FBS to reduce the concentration of small molecules.

  • Diagram: Logic for Troubleshooting Sub-optimal this compound Efficacy

    Start Sub-optimal this compound efficacy observed Media_Check Is the cell culture medium pyruvate-free? Start->Media_Check Pyruvate_Yes Yes Media_Check->Pyruvate_Yes Yes Pyruvate_No No Media_Check->Pyruvate_No No Lactate_Check Is the medium also lactate-free (for transport assays)? Pyruvate_Yes->Lactate_Check Switch_Media Switch to pyruvate-free medium and repeat experiment. Pyruvate_No->Switch_Media Lactate_Yes Yes Lactate_Check->Lactate_Yes Yes Lactate_No No Lactate_Check->Lactate_No No FBS_Check Are you using standard FBS? Lactate_Yes->FBS_Check Consider_Lactate_Free Consider using lactate-free medium for transport-focused studies. Lactate_No->Consider_Lactate_Free Consider_Lactate_Free->FBS_Check FBS_Yes Yes FBS_Check->FBS_Yes Yes FBS_No No FBS_Check->FBS_No No Consider_Dialyzed Consider using dialyzed FBS to reduce small molecule variability. FBS_Yes->Consider_Dialyzed Other_Factors Investigate other factors (MCT4 expression, drug concentration, etc.). FBS_No->Other_Factors Consider_Dialyzed->Other_Factors

    Caption: Troubleshooting workflow for unexpected this compound results.

Problem 2: My cells appear to be resistant to this compound, even in pyruvate-free media.

  • Possible Cause: MCT4 Expression. As mentioned in the FAQs, the expression of the monocarboxylate transporter 4 (MCT4) is a primary mechanism of resistance to this compound.[2][3][7] MCT4 can compensate for the inhibition of MCT1 by exporting lactate from the cell.

  • Solution:

    • Assess MCT1 and MCT4 Expression: Perform Western blotting or immunohistochemistry to determine the protein levels of both MCT1 and MCT4 in your cell line. Sensitive cell lines typically have high MCT1 and low to undetectable MCT4 expression.

    • Select Appropriate Cell Lines: Choose cell lines with a favorable MCT1/MCT4 expression profile for your studies.

Quantitative Data Summary

Table 1: Comparison of Pyruvate and Lactate Concentrations in Standard Cell Culture Media and Human Plasma.

Medium/FluidPyruvate Concentration (mM)Lactate Concentration (mM)
RPMI-1640 (with pyruvate)1.0Variable (from FBS)
RPMI-1640 (without pyruvate)0Variable (from FBS)
DMEM (with pyruvate)1.0Variable (from FBS)
DMEM (without pyruvate)0Variable (from FBS)
Human Arterial Blood Plasma0.05 - 0.11 - 2

Table 2: Reported GI50/IC50 Values for this compound in Various Cancer Cell Lines.

Cell LineCancer TypeGI50/IC50 (nM)MCT1 ExpressionMCT4 ExpressionReference
RajiBurkitt's Lymphoma<100HighNegative[6]
SU-DHL-10Diffuse Large B-cell Lymphoma<100HighNegative[6]
WSU-DLCL-2Diffuse Large B-cell Lymphoma<100HighNegative[6]
COR-L103Small Cell Lung CancerSensitive (especially in hypoxia)PresentUndetectable[7]
NCI-H1048Small Cell Lung CancerSensitive (especially in hypoxia)PresentUndetectable[7]
HTDiffuse Large B-cell LymphomaResistantPositivePositive[6]
HBL-1Diffuse Large B-cell LymphomaResistantPositivePositive[6]

Experimental Protocols

1. Cell Viability Assay (Using a Resazurin-based reagent)

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the assay. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate pyruvate-free cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the resazurin-based viability reagent (e.g., CellTiter-Blue) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 value.

2. Intracellular Lactate Measurement

  • Cell Treatment: Culture cells in pyruvate-free medium and treat with this compound or vehicle control for the desired time.

  • Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Lactate Assay: Use a commercially available lactate assay kit (colorimetric or fluorometric) to measure the lactate concentration in the cell lysates. Follow the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Normalization: Normalize the lactate concentration to the protein concentration for each sample to account for differences in cell number.

Visualizations

Signaling Pathway and Mechanism of Action of this compound

cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Export MCT4 MCT4 (Resistance) Lactate_in->MCT4 Export Acidification Intracellular Acidification Lactate_in->Acidification Lactate_out Extracellular Lactate MCT1->Lactate_out Export Lactate_out_MCT4 Extracellular Lactate MCT4->Lactate_out_MCT4 Export This compound This compound This compound->MCT1 Growth_Inhibition Cell Growth Inhibition Acidification->Growth_Inhibition

Caption: this compound inhibits MCT1-mediated lactate export.

Experimental Workflow for Assessing this compound Efficacy

Start Start Experiment Cell_Culture Culture cells in pyruvate-free medium Start->Cell_Culture Treatment Treat with this compound (and vehicle control) Cell_Culture->Treatment Endpoint_Assay Perform Endpoint Assays Treatment->Endpoint_Assay Viability Cell Viability Assay (e.g., Resazurin) Endpoint_Assay->Viability Lactate Intracellular Lactate Measurement Endpoint_Assay->Lactate Western_Blot Western Blot for MCT1 and MCT4 Endpoint_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Lactate->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for in vitro this compound studies.

References

Technical Support Center: Interpreting Metabolic Flux Analysis Data After AZD3965 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting metabolic flux analysis (MFA) data following treatment with AZD3965, a selective inhibitor of monocarboxylate transporter 1 (MCT1).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe a significant increase in intracellular lactate after this compound treatment, but no corresponding decrease in glucose uptake. Is this expected?

A1: Yes, this is a primary and expected effect of this compound. This compound is a potent inhibitor of MCT1, which is responsible for exporting lactate out of the cell.[1][2][3] Inhibition of MCT1 leads to the accumulation of intracellular lactate.[3][4] The lack of a corresponding decrease in glucose uptake can occur because the cell initially attempts to maintain its energy production through glycolysis, leading to continued glucose consumption and lactate production. Some studies have even shown that MCT1 inhibition can activate glycolytic metabolism.[4] However, the effect on glycolytic activity can be context-dependent.[4]

Q2: Our metabolic flux analysis shows a redirection of glucose-derived carbon into the TCA cycle after this compound treatment. What is the mechanism behind this?

A2: This observation is consistent with published findings. The accumulation of intracellular lactate can lead to a metabolic shift. To compensate for potential energy deficits and redox stress from inhibited lactate efflux, cells can increase mitochondrial metabolism.[4] This often involves shunting pyruvate, the end-product of glycolysis, into the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase (PDH) and anaplerotic pyruvate carboxylase (PC) fluxes.[4] This shift enhances oxidative phosphorylation to maintain cellular energy levels.[4]

Q3: We are not seeing a significant anti-proliferative effect of this compound in our cancer cell line, despite confirming MCT1 inhibition. What could be the reason?

A3: A primary mechanism of resistance to this compound is the expression of the monocarboxylate transporter 4 (MCT4).[3][4] MCT4 can compensate for the inhibition of MCT1 by continuing to export lactate, thus preventing intracellular lactate accumulation and subsequent metabolic crisis.[3][5] It is crucial to assess the expression levels of both MCT1 and MCT4 in your cell model. Cells with high MCT4 expression are often resistant to this compound monotherapy.[3]

Q4: Our 13C-labeling experiment shows a decrease in the fractional enrichment of TCA cycle intermediates derived from [U-13C]-glucose after this compound treatment. This seems to contradict the expected increase in TCA cycle flux.

A4: This could be due to several factors:

  • Timing of Analysis: The metabolic response to this compound can be time-dependent. Short-term treatment might lead to an initial shock and a decrease in overall metabolic activity before the compensatory increase in mitochondrial metabolism occurs. One study noted that at 30 minutes post-treatment, there was a decrease in some glycolytic intermediates, but a dramatic increase in intracellular lactate at 4 hours.[6]

  • Alternative Carbon Sources: The cells might be utilizing alternative carbon sources to fuel the TCA cycle, such as glutamine. This would dilute the 13C-labeling from glucose. Consider performing parallel labeling experiments with other tracers like [U-13C]-glutamine to investigate this possibility.

  • Isotopic Steady State: Ensure that your cells have reached isotopic steady state during the labeling experiment. This compound-induced metabolic shifts might alter the time required to reach this state.

Q5: How can we confirm that this compound is effectively inhibiting MCT1 in our experimental system?

A5: You can confirm MCT1 inhibition through several methods:

  • Lactate Efflux Assay: Measure the concentration of lactate in the culture medium over time. A significant reduction in the rate of lactate appearance in the medium of this compound-treated cells compared to vehicle-treated controls indicates inhibition of lactate export. One study determined the IC50 of this compound on lactate efflux to be 5.12 nM in Raji cells.[3]

  • Intracellular Lactate Measurement: Quantify the intracellular lactate concentration. A time- and concentration-dependent increase in intracellular lactate is a direct indicator of MCT1 inhibition.[3][4]

  • [1-13C]Pyruvate Exchange: Use hyperpolarized [1-13C]pyruvate to measure the exchange between pyruvate and lactate. This compound blocks this exchange, and the degree of inhibition is inversely proportional to MCT4 expression.[4]

Quantitative Data Summary

ParameterCell LineValueReference
This compound Binding Affinity (MCT1) -1.6 nM[1]
This compound Selectivity (MCT1 vs. MCT2) -6-fold[1]
IC50 for Lactate Efflux Inhibition Raji5.12 nM[3]
Intracellular Lactate Accumulation RajiTime- and concentration-dependent[3][4]
Tumor Growth Inhibition (in vivo) Raji xenograft85% (at 100 mg/kg, twice daily)[3]

Experimental Protocols

Cell Culture and this compound Treatment for Metabolic Flux Analysis
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Drug Treatment: The day after seeding, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 4, 8, or 24 hours).

  • Isotope Labeling: Prior to metabolite extraction, replace the treatment medium with a labeling medium (e.g., DMEM containing [U-13C]-glucose) with the same concentration of this compound or vehicle. Incubate for a sufficient time to approach isotopic steady state (typically several hours, may need to be optimized).

Metabolite Extraction
  • Washing: Quickly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

Mass Spectrometry-Based Flux Analysis
  • Sample Analysis: Analyze the metabolite extracts using a mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Data Acquisition: Acquire data for the mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

  • Data Analysis: Use specialized software (e.g., INCA, VANTED) to perform metabolic flux analysis. This involves fitting the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a metabolic network model to calculate intracellular fluxes.

Visualizations

AZD3965_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Uptake Lactate_ext Lactate Glucose_int Glucose GLUT->Glucose_int MCT1 MCT1 MCT1->Lactate_ext MCT4 MCT4 (Resistance) MCT4->Lactate_ext Pyruvate Pyruvate Glucose_int->Pyruvate Glycolysis Lactate_int Lactate Pyruvate->Lactate_int LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Lactate_int->MCT1 Efflux Lactate_int->MCT4 Efflux TCA TCA Cycle Pyruvate_mito->TCA This compound This compound This compound->MCT1

Caption: Mechanism of action of this compound and resistance via MCT4.

MFA_Workflow A Cell Culture & This compound Treatment B Isotopic Labeling (e.g., 13C-Glucose) A->B C Metabolite Extraction B->C D LC-MS/GC-MS Analysis C->D E Data Processing (Mass Isotopomer Distributions) D->E F Metabolic Flux Calculation (Software) E->F G Flux Map Interpretation F->G

Caption: Experimental workflow for metabolic flux analysis.

Troubleshooting_Logic Start Unexpected MFA Result Q1 Increased Intracellular Lactate? Start->Q1 A1_yes Expected outcome. Inhibition of MCT1. Q1->A1_yes Yes A1_no Check this compound activity and MCT1 expression. Q1->A1_no No Q2 No Anti-proliferative Effect? A1_yes->Q2 A2_yes Check for MCT4 expression. Q2->A2_yes Yes A2_no Proceed with further pathway analysis. Q2->A2_no No

Caption: A simplified troubleshooting flowchart for interpreting this compound MFA data.

References

Validation & Comparative

A Comparative Guide to MCT1 Inhibitors: AZD3965 versus AR-C155858

Author: BenchChem Technical Support Team. Date: November 2025

Monocarboxylate transporter 1 (MCT1) has emerged as a critical regulator of cellular metabolism, particularly in the context of cancer. Its role in transporting lactate across the plasma membrane makes it a compelling target for therapeutic intervention. Among the inhibitors developed to target MCT1, AZD3965 and AR-C155858 have been extensively studied. This guide provides a detailed comparison of these two potent MCT1 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Inhibitor Potency and Kinetics

The following table summarizes the key quantitative parameters for this compound and AR-C155858, highlighting their potency and interaction with MCT1.

ParameterThis compoundAR-C155858Reference
Binding Affinity (Ki) 1.6 nM2.3 nM[1][2]
Lactate Efflux IC50 5.12 nM (Raji cells)Not explicitly stated in the provided results[3]
Lactate Uptake IC50 Not explicitly stated in the provided results25.0 ± 4.2 nM (4T1 cells)[4]
Cell Growth Inhibition IC50 Not explicitly stated in the provided results20.2 ± 0.2 nM (4T1 cells)[4]
Selectivity 6-fold higher for MCT1 over MCT2; no inhibition of MCT3/MCT4 at 10 µM.[1][3]Potent inhibitor of MCT1 and MCT2 (Ki < 10 nM for MCT2); no activity at MCT4.[5][6]
Reversibility Slowly reversible; full reversal of L-lactate uptake inhibition after 12 hours.[1][7]Slowly reversible; full reversal of L-lactate uptake inhibition after 3 hours.[1][7]
Cellular Uptake Passive diffusion, no saturation observed up to 10 µM.[1]Concentration-dependent, follows Michaelis-Menten kinetics with a diffusional component.[1][7]
AR-C155858 Uptake Kinetics N/AKm = 0.399 ± 0.067 µM, Vmax = 4.79 ± 0.58 pmol/mg/min, P = 0.330 ± 0.088 µL/mg/min.[1][7]

Mechanism of Action and Cellular Consequences

Both this compound and AR-C155858 are potent inhibitors of MCT1, and AR-C155858 also potently inhibits MCT2.[5][8] The proposed mechanism of action for AR-C155858 involves binding to an intracellular site on MCT1, specifically within the transmembrane helices 7-10.[1][6][9] As an analogue of AR-C155858, this compound is believed to have a similar binding mechanism.[1] This inhibition of MCT1 blocks the transport of lactate across the cell membrane.[10]

cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space MCT1 MCT1 Transporter Lactate_out Lactate MCT1->Lactate_out Lactate_in Lactate MCT1->Lactate_in Lactate_out->MCT1 Uptake Lactate_in->MCT1 Efflux Inhibitor This compound / AR-C155858 Inhibitor->MCT1 Binds to intracellular site MCT1_inhibition This compound / AR-C155858 Inhibits MCT1 Lactate_efflux_blocked Lactate Efflux Blocked MCT1_inhibition->Lactate_efflux_blocked Intracellular_lactate_up ↑ Intracellular Lactate Lactate_efflux_blocked->Intracellular_lactate_up Glycolysis_down ↓ Glycolysis Intracellular_lactate_up->Glycolysis_down Feedback Inhibition Cell_growth_down ↓ Cell Growth / Proliferation Intracellular_lactate_up->Cell_growth_down TCA_cycle_up ↑ TCA Cycle Flux Glycolysis_down->TCA_cycle_up Glycolysis_down->Cell_growth_down start Start culture Culture MCT1-expressing cells start->culture preincubate Pre-incubate cells with buffer and inhibitor culture->preincubate add_lactate Add radiolabeled L-lactate preincubate->add_lactate terminate Terminate uptake with ice-cold buffer add_lactate->terminate lyse_and_count Lyse cells and measure radioactivity terminate->lyse_and_count analyze Analyze data and determine IC50 lyse_and_count->analyze end End analyze->end

References

A Head-to-Head Battle of Lactate Transport Inhibitors: AZD3965 vs. CHC

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, the inhibition of lactate transport has emerged as a promising therapeutic strategy. Lactate, once considered a mere waste product of glycolysis, is now recognized as a key player in tumor progression, angiogenesis, and immunosuppression. Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are crucial for lactate efflux from glycolytic cancer cells, thereby maintaining intracellular pH and metabolic homeostasis. This guide provides a detailed comparison of two prominent lactate transport inhibitors: AZD3965, a selective MCT1 inhibitor, and α-cyano-4-hydroxycinnamate (CHC), a non-specific MCT inhibitor.

Mechanism of Action: A Tale of Two Inhibitors

This compound is a potent and selective, orally available inhibitor of MCT1.[1][2] It binds to MCT1 with high affinity, preventing the transport of lactate across the cell membrane.[2][3] This blockade leads to an accumulation of intracellular lactate, resulting in intracellular acidification and subsequent cancer cell death.[2] this compound exhibits approximately 6-fold selectivity for MCT1 over MCT2 and does not inhibit MCT3 or MCT4 at therapeutic concentrations.[1][4][5]

In contrast, CHC is a less potent and non-specific inhibitor of MCTs, affecting MCT1, MCT2, and MCT4.[6] Its broader specificity can be a double-edged sword, potentially impacting a wider range of metabolic processes but also increasing the likelihood of off-target effects. One significant off-target effect of CHC is the inhibition of the mitochondrial pyruvate carrier, which can confound the interpretation of experimental results related to lactate transport.[7]

Potency and Efficacy: A Clear Divide

Experimental data consistently demonstrates the superior potency of this compound over CHC in inhibiting lactate transport and cancer cell growth. The inhibitory concentrations (IC50) for this compound are in the nanomolar range, while CHC requires millimolar concentrations to achieve similar effects.

InhibitorTarget(s)IC50 (Lactate Uptake in 4T1 cells)IC50 (Cell Growth in 4T1 cells)Ki (MCT1)Selectivity
This compound MCT1 (selective)17.0 ± 3.6 nM[8]22.2 ± 4.6 nM[8]1.6 nM[1][4][9]~6-fold over MCT2[1][4]
CHC MCT1, MCT2, MCT4 (non-specific)7.57 ± 15.2 mM[8]6.16 ± 0.19 mM[8]Not specifiedNon-specific

In Vitro and In Vivo Comparisons: this compound Takes the Lead

Direct comparative studies in various cancer models have highlighted the advantages of this compound's potency and selectivity.

In Vitro Findings:

In the murine 4T1 breast cancer cell line, which overexpresses MCT1, this compound potently inhibited L-lactate uptake and cell growth with IC50 values in the nanomolar range.[8] Conversely, CHC required concentrations in the millimolar range to achieve similar inhibition.[8] Treatment with this compound led to a significant increase in intracellular lactate and a decrease in extracellular lactate, confirming its mechanism of action.[8]

In Vivo Findings:

In a murine 4T1 breast tumor model, mice treated with this compound (100 mg/kg, i.p., twice daily) showed a significant increase in intratumor lactate concentrations and a decrease in tumor volume.[8][10] In contrast, CHC treatment (200 mg/kg, i.p., once daily) had no significant effect on tumor volume, weight, or intratumor lactate levels.[8][10] However, an unexpected finding was that this compound treatment led to an increase in lung metastases in this model, alongside immunosuppressive effects such as reduced blood leukocyte count and spleen weight.[8] CHC did not exhibit these effects.[8][11]

In Raji Burkitt's lymphoma xenograft models, oral administration of this compound (100 mg/kg) resulted in a significant reduction in tumor growth and an accumulation of lactate within the tumor.[4]

Signaling Pathways and Experimental Workflows

The inhibition of lactate transport by this compound has profound effects on cancer cell metabolism. By blocking lactate efflux, this compound disrupts the glycolytic pathway and can lead to an increase in TCA cycle intermediates as the cell attempts to compensate.[12]

cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA Lactate_ext Lactate_ext Lactate->Lactate_ext MCT1 Intracellular Acidification Intracellular Acidification Lactate_ext->Intracellular Acidification This compound This compound This compound->Lactate_ext Inhibits Citrate Citrate AcetylCoA->Citrate TCA_Intermediates TCA_Intermediates Citrate->TCA_Intermediates Increased Oxidative Metabolism Increased Oxidative Metabolism TCA_Intermediates->Increased Oxidative Metabolism Cell Death Cell Death Intracellular Acidification->Cell Death

Figure 1: Simplified signaling pathway of this compound action.

A typical experimental workflow to compare the efficacy of these inhibitors involves in vitro cell-based assays followed by in vivo studies in animal models.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines (e.g., 4T1, Raji) Lactate_Uptake Lactate Uptake Assay Cell_Lines->Lactate_Uptake Cell_Growth Cell Proliferation Assay Cell_Lines->Cell_Growth Metabolomics Metabolomic Analysis Cell_Lines->Metabolomics Animal_Model Establish Xenograft Model Cell_Growth->Animal_Model Proceed if effective Treatment Administer this compound or CHC Animal_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Toxicity Assess Toxicity Treatment->Toxicity PD_Analysis Pharmacodynamic Analysis (Intratumor Lactate) Tumor_Measurement->PD_Analysis

Figure 2: General experimental workflow for inhibitor comparison.

Experimental Protocols

Lactate Uptake Inhibition Assay (as performed in 4T1 cells)

  • Cell Culture: 4T1 cells are cultured in appropriate media and seeded into 24-well plates.

  • Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or CHC for 30 minutes.[13]

  • Lactate Uptake: The uptake of radiolabeled L-lactate (e.g., L-[14C]-lactate) is initiated by adding it to the cells for a short duration (e.g., 1 minute) at a slightly acidic pH (e.g., pH 6.0) to drive MCT1 transport.[13]

  • Measurement: The reaction is stopped, cells are washed, and intracellular radioactivity is measured using a scintillation counter to determine the rate of lactate uptake.

  • Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.[8]

In Vivo Tumor Growth Study (as performed with 4T1 xenografts)

  • Tumor Implantation: 4T1 cells are injected into the mammary fat pad of female BALB/c mice.

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, CHC).

  • Drug Administration: this compound is typically administered intraperitoneally (i.p.) twice daily (e.g., 100 mg/kg), while CHC is administered i.p. once daily (e.g., 200 mg/kg).[8][14]

  • Tumor Monitoring: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested to measure intratumor lactate concentrations.[8]

  • Toxicity Assessment: Animal body weight, blood cell counts, and spleen weight are monitored to assess toxicity.[8]

Conclusion: this compound - A More Precise Tool for MCT1 Inhibition

This compound stands out as a highly potent and selective inhibitor of MCT1, offering a significant advantage over the non-specific and less potent inhibitor, CHC. Its nanomolar efficacy and well-defined mechanism of action make it a valuable tool for investigating the role of lactate transport in cancer and a more promising candidate for clinical development. However, the observation of potential immunosuppressive effects and increased metastasis in a specific preclinical model warrants further investigation. CHC, while historically important in establishing the role of MCTs, is hampered by its low potency and off-target effects, limiting its utility in both research and therapeutic contexts. For researchers and drug developers focused on targeting lactate metabolism, this compound represents a more precise and powerful instrument.

References

A Comparative Guide to Pharmacodynamic Biomarkers for AZD3965 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacodynamic (PD) biomarkers for assessing the target engagement of AZD3965, a selective inhibitor of the monocarboxylate transporter 1 (MCT1). The content herein is intended to assist researchers and drug development professionals in selecting and implementing appropriate biomarker strategies for preclinical and clinical studies of this compound and other MCT1 inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule that potently and selectively inhibits MCT1, a transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[1][2] In the context of cancer, many tumor cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support continued glycolysis. MCT1 is a key transporter mediating this lactate efflux in many cancer types.

By inhibiting MCT1, this compound blocks the transport of lactate out of cancer cells, leading to intracellular lactate accumulation, a decrease in intracellular pH (acidification), and subsequent disruption of glycolytic flux and cellular metabolism.[2][3] This metabolic crisis can ultimately lead to cytostatic or cytotoxic effects in tumor cells that are highly dependent on glycolysis and MCT1-mediated lactate export. This compound also shows some inhibitory activity against MCT2 but is significantly more selective for MCT1 over MCT3 and MCT4.[3][4] The expression of MCT4 has been identified as a potential mechanism of resistance to this compound.[3]

Signaling Pathway and Mechanism of Action of this compound

AZD3965_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Uptake Lactate_ext Lactate Glucose_int Glucose GLUT1->Glucose_int MCT1 MCT1 MCT1->Lactate_ext Metabolic_Stress Metabolic Stress (Increased [Lactate]i, Decreased pHi) MCT1->Metabolic_Stress Blockade leads to MCT4 MCT4 MCT4->Lactate_ext Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int LDH Lactate_int->MCT1 Efflux Lactate_int->MCT4 Efflux (Resistance) LDH LDH Cell_Death Apoptosis / Necrosis Metabolic_Stress->Cell_Death Induces This compound This compound This compound->MCT1 Inhibition

Caption: Mechanism of action of this compound in a glycolytic cancer cell.

Comparison of Pharmacodynamic Biomarkers

The primary pharmacodynamic biomarkers for this compound target engagement are direct and proximal measures of MCT1 inhibition. These include the accumulation of intracellular lactate and alterations in the levels of other glycolytic metabolites.

BiomarkerMethodSample TypeKey Findings with this compoundComparison with Alternatives
Intracellular Lactate LC-MS/MS, NMR Spectroscopy, Colorimetric/Fluorometric AssaysTumor biopsies, circulating tumor cells (CTCs), cultured cellsDose-dependent increase in intracellular lactate in sensitive cell lines and xenograft models.[3] A 3.7-fold increase was observed in hypoxic COR-L103 cells.AR-C155858 (MCT1/2 inhibitor): Also induces intracellular lactate accumulation. This compound is more selective for MCT1.
Extracellular Lactate LC-MS/MS, NMR Spectroscopy, Colorimetric/Fluorometric AssaysPlasma, urine, cell culture mediaDecrease in extracellular lactate, indicating inhibition of lactate efflux. This compound inhibited Raji lactate efflux with an IC50 of 5.12 nM.[2][5]Other MCT1 inhibitors (e.g., SR13800): Expected to show a similar decrease in extracellular lactate.
Glycolytic Intermediates LC-MS/MS, NMR SpectroscopyTumor biopsies, cultured cellsAccumulation of upstream glycolytic intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate) and depletion of downstream metabolites like pyruvate.[1][6]Provides a more detailed picture of the metabolic impact compared to lactate alone.
Intracellular pH (pHi) BCECF-AM fluorescence assayCultured cellsExpected decrease in pHi due to lactic acid accumulation.Direct measure of the physiological consequence of lactate accumulation.
MCT1/MCT4 Expression Immunohistochemistry (IHC), Western BlotTumor biopsiesHigh MCT1 and low MCT4 expression is associated with sensitivity to this compound.[3]Crucial for patient selection and predicting response. MCT4 expression is a key resistance mechanism.
[18F]FDG-PET Imaging In vivo imagingPatients, animal modelsChanges in glucose uptake can be monitored, although the effect can be variable.Non-invasive method to assess metabolic changes in the whole tumor.
Hyperpolarized [1-13C]pyruvate MRS In vivo imagingPatients, animal modelsCan measure the conversion of pyruvate to lactate in real-time, providing a dynamic measure of glycolytic flux.A sensitive and quantitative method to assess the metabolic effects of MCT1 inhibition.

Experimental Protocols

Measurement of Intracellular Lactate

a) Using a Commercial Colorimetric/Fluorometric Assay Kit (Generalized Protocol)

This protocol provides a general workflow. Specific details may vary based on the manufacturer's instructions.

Intracellular_Lactate_Assay_Workflow Start Start Cell_Culture 1. Culture cells to desired confluency Start->Cell_Culture Treatment 2. Treat cells with this compound or vehicle control Cell_Culture->Treatment Harvest 3. Harvest cells (e.g., trypsinization) Treatment->Harvest Wash 4. Wash cells with cold PBS Harvest->Wash Lysis 5. Lyse cells and deproteinize sample Wash->Lysis Assay 6. Perform lactate assay according to kit protocol Lysis->Assay Readout 7. Measure absorbance or fluorescence Assay->Readout Analysis 8. Calculate lactate concentration Readout->Analysis End End Analysis->End

Caption: Workflow for intracellular lactate measurement using a kit.

Protocol Steps:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound or a vehicle control for the desired duration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add a lysis buffer provided in the kit or a suitable alternative (e.g., 0.1% Triton X-100 in PBS).

    • Scrape the cells and collect the lysate.

  • Deproteinization: To remove endogenous enzymes that may interfere with the assay, deproteinize the sample using a 10 kDa molecular weight cutoff spin filter.

  • Lactate Assay:

    • Prepare a standard curve using the lactate standard provided in the kit.

    • Add the cell lysate and standards to a 96-well plate.

    • Add the reaction mixture containing lactate oxidase and a probe.

    • Incubate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the lactate concentration in the samples by comparing the readings to the standard curve. Normalize the lactate concentration to the protein concentration or cell number.

b) Using LC-MS/MS

  • Sample Preparation:

    • Rapidly wash cells with ice-cold saline and quench metabolism by adding liquid nitrogen or ice-cold methanol.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate lactate from other metabolites using an appropriate column (e.g., HILIC or C18).

    • Detect and quantify lactate using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: Quantify lactate by comparing the peak area to that of a known concentration of a stable isotope-labeled internal standard (e.g., 13C3-lactate).

Measurement of MCT1 Activity using BCECF-AM Assay

This assay measures the rate of lactate-induced intracellular acidification as an indicator of MCT1 transport activity.

  • Cell Loading:

    • Plate cells on a black, clear-bottom 96-well plate.

    • Load cells with the pH-sensitive dye BCECF-AM (typically 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Inhibitor Incubation: Wash the cells and incubate with this compound or vehicle control for the desired time.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader capable of dual-excitation ratiometric reading.

    • Measure the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

    • Inject a solution of L-lactate to initiate transport and record the change in fluorescence ratio over time.

  • Data Analysis: The rate of decrease in the fluorescence ratio corresponds to the rate of intracellular acidification and thus MCT1 activity. Calculate the initial rate of pH change to determine the inhibitory effect of this compound.

Conclusion

The selection of pharmacodynamic biomarkers for this compound should be guided by the specific objectives of the study, the available resources, and the biological context. Direct measurement of intracellular lactate accumulation using techniques like LC-MS/MS or commercially available kits provides a robust and quantitative readout of target engagement. For a more comprehensive understanding of the metabolic consequences of MCT1 inhibition, the analysis of a broader panel of glycolytic intermediates is recommended. Non-invasive imaging techniques such as hyperpolarized [1-13C]pyruvate MRS hold great promise for clinical translation, allowing for the real-time assessment of metabolic responses to this compound in patients. Furthermore, assessing the expression levels of MCT1 and the resistance-associated transporter MCT4 in tumor tissue is crucial for patient stratification and predicting therapeutic response. The detailed protocols provided in this guide offer a starting point for the implementation of these key biomarker assays in preclinical and clinical investigations of this compound and other emerging MCT1 inhibitors.

References

A Comparative Analysis of AZD3965 and Other MCT1 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of AZD3965, a first-in-class monocarboxylate transporter 1 (MCT1) inhibitor, with other relevant MCT1 inhibitors, AR-C155858 and BAY-8002, across various cancer models. This analysis is supported by experimental data from preclinical studies, detailing methodologies and summarizing key findings to inform future research and development in cancer metabolism.

Introduction to MCT1 Inhibition in Cancer Therapy

Cancer cells exhibit altered metabolic pathways, often relying on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift leads to the production and efflux of large amounts of lactate, which is facilitated by monocarboxylate transporters (MCTs). MCT1, in particular, plays a crucial role in regulating intracellular pH and providing metabolic flexibility to cancer cells, making it a compelling target for anticancer therapies. By inhibiting MCT1, drugs like this compound aim to disrupt lactate transport, leading to intracellular acidification, inhibition of glycolysis, and ultimately, cancer cell death.[1][2] The efficacy of MCT1 inhibitors is often correlated with high MCT1 expression and low expression of the alternative lactate transporter, MCT4, which can act as a resistance mechanism.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of this compound and its counterparts has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in inhibiting lactate transport and cell proliferation.

InhibitorCell LineCancer TypeAssay TypeIC50 (nM)Source
This compound 4T1Breast CancerLactate Uptake17.0 ± 3.6[3]
4T1Breast CancerCell Growth22.2 ± 4.6[3]
RajiBurkitt's LymphomaLactate Efflux5.12[4]
DLD-1Colorectal AdenocarcinomaLactate Uptake85[5][6]
AR-C155858 4T1Breast CancerLactate Uptake25.0 ± 4.2[7]
4T1Breast CancerCell Proliferation20.2 ± 0.2[7][8]
RajiBurkitt's LymphomaCell ProliferationKi of 2.3[9][10]
BAY-8002 DLD-1Colorectal AdenocarcinomaLactate Uptake85[5][6][11]
RajiBurkitt's LymphomaCell Proliferation-[5][6]
DaudiBurkitt's LymphomaCell Proliferation-[5]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of these MCT1 inhibitors has been further validated in in vivo preclinical models, primarily utilizing human cancer cell line xenografts in immunocompromised mice.

InhibitorCancer ModelDosing RegimenTumor Growth InhibitionSource
This compound Raji (Burkitt's Lymphoma)100 mg/kg, twice daily (oral)85%[4][12]
COR-L103 (Small Cell Lung Cancer)100 mg/kg, twice daily (oral)Significant reduction
AR-C155858 4T1 (Breast Cancer)10 mg/kg, once daily (i.p.)No significant effect[7]
BAY-8002 Raji (Burkitt's Lymphoma)80 and 160 mg/kg, twice daily (oral)Significant prevention of tumor growth[6]

Signaling Pathway of MCT1 Inhibition

The primary mechanism of action for this compound and other MCT1 inhibitors involves the blockade of lactate transport across the cell membrane. In glycolytic cancer cells, this leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH. This acidic environment inhibits key glycolytic enzymes, such as phosphofructokinase, leading to a feedback inhibition of the entire glycolytic pathway. The disruption of cellular metabolism ultimately results in reduced proliferation and increased apoptosis.

MCT1_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Lactate_out Extracellular Lactate MCT1->Lactate_out Efflux This compound This compound This compound->MCT1 Inhibits Glycolysis_inhibition Glycolysis Inhibition pH_decrease->Glycolysis_inhibition Apoptosis Apoptosis Glycolysis_inhibition->Apoptosis

Caption: Signaling pathway of this compound-mediated MCT1 inhibition.

Experimental Workflow for In Vivo Xenograft Studies

The evaluation of MCT1 inhibitors in vivo typically follows a standardized workflow involving the implantation of human tumor cells into immunocompromised mice, followed by drug administration and monitoring of tumor growth.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., Raji) start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth treatment 4. Treatment Initiation (e.g., this compound oral gavage) tumor_growth->treatment monitoring 5. Continued Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 6. Study Endpoint (e.g., tumor size limit) monitoring->endpoint analysis 7. Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for a typical xenograft study.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Culture: Cancer cell lines (e.g., 4T1, Raji) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of the MCT1 inhibitor (e.g., this compound, AR-C155858) or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® or MTT.

  • Data Analysis: The absorbance or luminescence is measured, and IC50 values are calculated by fitting the data to a dose-response curve.

In Vivo Raji Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.

  • Cell Preparation: Raji cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: A specific number of Raji cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The MCT1 inhibitor (e.g., this compound) is administered, typically by oral gavage, at a specified dose and schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition is calculated at the end of the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as measuring intracellular lactate levels or performing immunohistochemistry for biomarkers like MCT1 and MCT4.[7][8]

Conclusion

This compound demonstrates potent in vitro and in vivo efficacy against various cancer models, particularly those with high MCT1 and low MCT4 expression.[4] Its performance is comparable to other MCT1 inhibitors like AR-C155858 and BAY-8002 in specific contexts. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of MCT1 inhibition. Further head-to-head comparative studies in a broader range of cancer models will be crucial for delineating the precise clinical positioning of these promising anticancer agents.

References

AZD3965 Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of preclinical data on the combination of AZD3965 with chemotherapy and radiation, providing researchers, scientists, and drug development professionals with a comprehensive guide to its performance, underlying mechanisms, and experimental frameworks.

This compound, a selective inhibitor of monocarboxylate transporter 1 (MCT1), has emerged as a promising therapeutic agent in oncology by targeting the metabolic symbiosis within tumors. By blocking lactate transport, this compound disrupts the energy supply of cancer cells, leading to intracellular acidification and metabolic stress.[1][2] Preclinical studies have demonstrated that combining this compound with conventional chemotherapy and radiation can significantly enhance anti-tumor efficacy. This guide provides a detailed comparison of this compound combination therapies, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental designs.

Performance in Combination with Chemotherapy

Preclinical evidence strongly supports the synergistic effect of this compound with chemotherapeutic agents, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's lymphoma.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a preclinical study evaluating this compound in combination with doxorubicin and rituximab in a Raji Burkitt's lymphoma xenograft model.

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)p-value vs. Vehicle
Vehicle---
This compound50 mg/kg, twice daily (BID), oral52%p = 0.0005
Doxorubicin3 mg/kg, once weekly, intravenous47%p = 0.0001
This compound + Doxorubicin 50 mg/kg BID (oral) + 3 mg/kg weekly (IV) 81% p < 0.0005
Rituximab10 mg/kg, intraperitoneal--
This compound + Rituximab 100 mg/kg BID (oral) + 10 mg/kg (IP) Significant anti-tumor efficacy -

Data sourced from preclinical studies on Raji xenograft models.[1]

These results demonstrate a significant enhancement in tumor growth inhibition when this compound is combined with doxorubicin compared to either agent alone.[1] The combination with rituximab also showed significant efficacy, with some tumors becoming non-measurable.[1]

Performance in Combination with Radiation Therapy

The combination of this compound with radiation has shown promise in sensitizing cancer cells to the effects of radiotherapy, particularly in solid tumors like small cell lung cancer (SCLC).

Quantitative Data Summary

A study investigating this compound and radiation in SCLC xenografts revealed a significant therapeutic advantage for the combination.

Treatment GroupDosing ScheduleOutcome
This compound-Inhibition of tumor growth
Radiation2Gy for 3 days-
This compound + Radiation - Significantly greater therapeutic effect than either modality alone

Data from a study on small cell lung cancer xenografts.[3][4]

The study concluded that combining MCT1 inhibition with radiotherapy is a strongly supported treatment strategy for SCLC and other solid tumors.[4]

Mechanism of Action: Signaling Pathway

This compound's primary mechanism is the inhibition of MCT1, a key transporter of lactate. In glycolytic tumor cells, this leads to an intracellular accumulation of lactate, disrupting the tumor's metabolic state. This disruption enhances the efficacy of both chemotherapy and radiation.

AZD3965_Mechanism cluster_tumor_cell Glycolytic Tumor Cell cluster_effects Downstream Effects Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Lactate Efflux Lactate_acc Intracellular Lactate Accumulation This compound This compound This compound->MCT1 pH_decrease Decreased Intracellular pH Lactate_acc->pH_decrease Metabolic_stress Metabolic Stress pH_decrease->Metabolic_stress Cell_death Increased Sensitivity to Chemotherapy & Radiation Metabolic_stress->Cell_death Chemo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Regimen cluster_analysis Data Collection & Analysis start Implant Raji cells in SCID mice tumor_growth Allow tumors to reach ~100-200 mm³ start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize vehicle Vehicle randomize->vehicle This compound This compound (oral, BID) randomize->this compound dox Doxorubicin (IV, weekly) randomize->dox combo This compound + Doxorubicin randomize->combo measure Measure tumor volume twice weekly vehicle->measure This compound->measure dox->measure combo->measure end Calculate Tumor Growth Inhibition measure->end

References

AZD3965 in Focus: A Head-to-Head Comparison with Other Monocarboxylate Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of AZD3965 with other notable Monocarboxylate Transporter (MCT) inhibitors. The following sections detail the comparative efficacy, selectivity, and underlying experimental methodologies to support informed decisions in metabolic oncology research.

Monocarboxylate transporters, particularly MCT1 and MCT4, are pivotal in cancer metabolism, facilitating the efflux of lactate produced during aerobic glycolysis (the Warburg effect). This process is crucial for maintaining intracellular pH and sustaining high glycolytic rates in tumor cells. Inhibiting these transporters presents a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. This compound is a potent and selective MCT1 inhibitor that has entered clinical development. This guide compares its performance against other key MCT inhibitors based on available preclinical data.

Quantitative Comparison of MCT Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound against other well-characterized MCT inhibitors. The data is compiled from various preclinical studies, and direct comparisons should be made with consideration of the different experimental conditions under which these values were determined.

InhibitorTarget(s)Ki (nM)IC50 (nM)Selectivity ProfileKey Resistance Mechanism
This compound MCT1 (and MCT2)1.6 (MCT1) , 20 (MCT2)[1][2]5.12 (Lactate Efflux, Raji cells) [3]~6 to 10-fold selective for MCT1 over MCT2; no significant inhibition of MCT3 or MCT4 at 10 µM[1][3][4]Upregulation of MCT4[1]
AR-C155858MCT1, MCT22.3 (MCT1), <10 (MCT2)[5][6][7]Not consistently reportedPotent dual inhibitor of MCT1 and MCT2; no activity at MCT4[5][6][7]MCT4 expression
BAY-8002MCT1Not reported11.4 (MCT1), 85 (Lactate uptake, DLD-1 cells)[8][9]Highly selective for MCT1 over MCT4 (IC50 >50 µM)[8][9]Upregulation of MCT2 and MCT4[10]
7ACC2MCT1, MPCNot reported11 (Lactate influx), 220 (Cell proliferation, SiHa cells)[11]Also a potent inhibitor of the mitochondrial pyruvate carrier (MPC)[10][11][12][13]Not specified
SyrosingopineMCT1, MCT4Not reported2500 (MCT1), 40 (MCT4)[14][15]Dual inhibitor with ~60-fold higher potency for MCT4 over MCT1[16][17]Not specified
α-cyano-4-hydroxycinnamic acid (CHC)MCT1, MCT2, MCT4, MPCKi of 6.3 µM for mitochondrial pyruvate transporter[18]1.5 µM (Pyruvate transport, rat heart mitochondria)[14][19]Non-selective MCT inhibitor with higher affinity for MCT1 than MCT4[18][20]Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key assays used to characterize the MCT inhibitors discussed.

Lactate Uptake/Efflux Assays

These assays are fundamental to determining the inhibitory activity of compounds on MCT function.

  • Objective: To measure the rate of lactate transport across the plasma membrane and assess the inhibitory effect of test compounds.

  • General Protocol:

    • Cell Culture: Cancer cell lines with known MCT expression profiles (e.g., Raji for MCT1, DLD-1 for MCT1, EVSA-T for MCT4) are cultured to a suitable confluency in 96-well plates.

    • Pre-incubation: Cells are washed and pre-incubated with a buffer (e.g., Tyrode's buffer, pH 7.4) containing the test inhibitor at various concentrations for a specified time (e.g., 10 minutes to 1 hour).

    • Lactate Transport Initiation:

      • Uptake: A solution containing radiolabeled L-lactate (e.g., 14C-L-lactate) is added to the wells to initiate uptake.

      • Efflux: For efflux assays, cells are often pre-loaded with lactate, and the appearance of lactate in the extracellular medium is measured over time, often by LC-MS.[3]

    • Termination: The transport is stopped by rapidly washing the cells with ice-cold buffer.

    • Quantification:

      • Uptake: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

      • Efflux: The concentration of lactate in the supernatant is quantified.

    • Data Analysis: The rate of lactate transport is calculated and plotted against the inhibitor concentration to determine the IC50 value.

  • Specific Protocol for this compound (Lactate Efflux):

    • Raji cells were treated with varying concentrations of this compound. After 4 hours, the spent media was collected, and the lactate concentration was measured by LC-MS to determine the IC50 for lactate efflux inhibition.[3]

  • Specific Protocol for BAY-8002 (Lactate Uptake):

    • DLD-1 (MCT1-expressing) and EVSA-T (MCT4-expressing) cells were treated with BAY-8002. The change in intracellular pH upon lactate addition was measured using the fluorescent dye SNARF-5 to determine the IC50 for lactate uptake.[10]

Cell Viability and Growth Inhibition Assays

These assays determine the cytotoxic or cytostatic effects of MCT inhibitors on cancer cells.

  • Objective: To assess the impact of MCT inhibitors on cell proliferation and viability.

  • Common Protocols:

    • MTS Assay: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

      • Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).

      • MTS reagent is added to each well and incubated.

      • The absorbance is read at a specific wavelength, and the results are used to calculate the GI50 (concentration for 50% growth inhibition).[3]

    • MTT Assay: Similar to the MTS assay, this involves the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble formazan, which is then solubilized before reading the absorbance.

  • Specific Protocol for this compound (MTS Assay):

    • A panel of 174 solid and hematologic tumor cell lines were treated with this compound for 72 hours, and cell growth was assessed using an MTS cell viability assay to determine the GI50.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by MCT1 inhibition and a typical experimental workflow for evaluating MCT inhibitors.

Caption: c-MYC driven upregulation of MCT1 and its subsequent inhibition by this compound.

Experimental_Workflow Start Start Cell_Line_Selection Select Cell Lines (e.g., Raji, DLD-1) Start->Cell_Line_Selection Inhibitor_Treatment Treat with MCT Inhibitor (Dose-Response) Cell_Line_Selection->Inhibitor_Treatment Lactate_Transport_Assay Lactate Uptake/Efflux Assay Inhibitor_Treatment->Lactate_Transport_Assay Cell_Viability_Assay Cell Viability Assay (MTS/MTT) Inhibitor_Treatment->Cell_Viability_Assay Data_Analysis Calculate IC50/GI50 Lactate_Transport_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating MCT inhibitor efficacy in vitro.

Conclusion

This compound stands out as a potent and highly selective MCT1 inhibitor with demonstrated preclinical activity. Its selectivity for MCT1 over MCT4 is a critical factor, as MCT4 expression is a known mechanism of resistance to MCT1 inhibition.[1] While direct head-to-head comparative studies are limited, the available data suggest that this compound's potency is comparable to or greater than other selective MCT1 inhibitors like AR-C155858 and BAY-8002. Dual inhibitors such as Syrosingopine offer a different therapeutic strategy by targeting both MCT1 and MCT4, potentially overcoming MCT4-mediated resistance. The non-selective nature of older compounds like α-cyano-4-hydroxycinnamic acid limits their clinical utility due to off-target effects.

For researchers in the field, the choice of an MCT inhibitor will depend on the specific research question and the MCT expression profile of the cancer model being studied. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the design of future studies and the interpretation of their results in the context of the broader landscape of MCT inhibitor development.

References

Synergistic Potential of AZD3965 with Metabolic Inhibitors in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective Monocarboxylate Transporter 1 (MCT1) inhibitor, AZD3965, has emerged as a promising therapeutic agent in oncology by disrupting lactate transport, a critical metabolic pathway in many cancer types. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other metabolic inhibitors, supported by experimental data. The focus is on combinations with glutaminase and mitochondrial complex I inhibitors in lymphoma models, where this therapeutic strategy has been most extensively studied.

Comparative Efficacy of this compound Combination Therapies

The following tables summarize the quantitative data from preclinical studies, highlighting the enhanced anti-cancer effects of combining this compound with other metabolic inhibitors.

Table 1: In Vitro Synergistic Effects of this compound Combinations on Lymphoma Cell Lines

CombinationCell LineAssayMetricThis compound AloneInhibitor AloneCombinationFold Improvement
This compound + Metformin (Mitochondrial Complex I Inhibitor)Raji (Burkitt's Lymphoma)Cell Viability (72h)GI₅₀ (nM)3.91 ± 1.37-1.03 ± 0.42~3.8x
This compound + BPTES (Glutaminase Inhibitor)Raji (Burkitt's Lymphoma)Apoptosis (48h)% Annexin V Positive Cells12.23 ± 0.2525.75 ± 0.0552.40 ± 2.40~4.3x vs this compound

Table 2: In Vivo Synergistic Effects of this compound Combinations on Lymphoma Models

CombinationCancer ModelMetricThis compound AloneInhibitor AloneCombinationOutcome
This compound + DoxorubicinRaji XenograftTumor Growth Inhibition52%47%81%[1]Enhanced tumor growth inhibition[1]
This compound + BAY 87-2243 (Mitochondrial Complex I Inhibitor)CA46 Xenograft (Burkitt's Lymphoma)Tumor BurdenSignificant growth controlIncreased tumor burdenReduction in mean tumor burden (10 to 267-fold reduction in signal intensity in 4 of 5 mice)[2][3]Induction of lymphoma cell death in vivo[2][3]

Signaling Pathways and Mechanisms of Synergy

The inhibition of MCT1 by this compound blocks the efflux of lactate from cancer cells, leading to intracellular lactate accumulation and a subsequent feedback inhibition of glycolysis.[4] This metabolic shift forces cancer cells to rely more heavily on mitochondrial respiration for energy production, creating a vulnerability that can be exploited by inhibitors of mitochondrial function.

cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_glyco ATP Glycolysis->ATP_glyco Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDHA TCA TCA Cycle Pyruvate->TCA PDH MCT1 MCT1 Lactate_in->MCT1 OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP_oxphos ATP OXPHOS->ATP_oxphos This compound This compound This compound->MCT1 Inhibits Mito_Inhibitor Mitochondrial Inhibitor Mito_Inhibitor->OXPHOS Inhibits Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate Efflux

Fig. 1: Mechanism of this compound Synergy with Mitochondrial Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay

This protocol is based on the methodology used to assess the synergistic effects of this compound and metformin.[5]

  • Cell Culture: Raji cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Drug Preparation: this compound and metformin are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well. After 24 hours, cells are treated with varying concentrations of this compound, metformin, or the combination.

  • Incubation: The treated cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is calculated using non-linear regression analysis in GraphPad Prism software.

cluster_workflow Cell Viability Assay Workflow start Start culture Culture Raji Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound &/or Metformin seed->treat incubate Incubate for 72h treat->incubate assay Perform CellTiter-Glo Assay incubate->assay read Measure Luminescence assay->read analyze Calculate GI50 read->analyze end End analyze->end

Fig. 2: Workflow for the Cell Viability Assay.
Apoptosis Assay (Annexin V Staining)

This protocol is based on the methodology used to evaluate the combination of this compound and BPTES.[6]

  • Cell Culture and Treatment: Raji cells are cultured as described above and treated with 100 nM this compound, 1 µM BPTES, or the combination for 48 hours.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Annexin V Staining: Cells are resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V is added, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Propidium Iodide Staining: Propidium iodide (PI) is added to the cell suspension to differentiate between apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of apoptotic (Annexin V-positive, PI-negative), necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.

  • Data Analysis: Data is analyzed using flow cytometry software (e.g., FlowJo). Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

In Vivo Tumor Growth Inhibition Study

This protocol is based on the study of this compound in combination with BAY 87-2243 in a Burkitt's lymphoma xenograft model.[2]

  • Animal Model: Female severe combined immunodeficient (SCID) mice are used.

  • Tumor Inoculation: 5 x 10⁶ CA46 Burkitt's lymphoma cells are injected intravenously into the mice.

  • Drug Formulation and Administration: this compound is formulated for oral administration, and BAY 87-2243 is formulated for intraperitoneal injection. Dosing is initiated once tumors are established.

  • Treatment Schedule: Mice are treated with vehicle control, this compound alone, BAY 87-2243 alone, or the combination according to a predetermined schedule.

  • Tumor Burden Monitoring: Tumor burden is monitored using an in vivo imaging system (e.g., IVIS) to detect bioluminescence from luciferase-expressing CA46 cells.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor burden in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The combination of this compound with other metabolic inhibitors, particularly those targeting mitochondrial respiration, represents a promising therapeutic strategy for cancers that are highly dependent on glycolysis and express low levels of MCT4. The synergistic effects observed in preclinical models of lymphoma provide a strong rationale for further clinical investigation of these combination therapies. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel cancer metabolism-targeted therapies.

References

AZD3965: A Comparative Guide to Clinical Trial Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for AZD3965, a first-in-class inhibitor of the monocarboxylate transporter 1 (MCT1). By targeting a key metabolic vulnerability in cancer cells, this compound presents a novel therapeutic strategy. This document objectively compares its performance with available data, details experimental protocols, and visualizes key biological and procedural pathways to support further research and development.

Efficacy Data

The primary clinical evaluation of this compound has been conducted in a Phase I, first-in-human trial (NCT01791595) involving patients with advanced solid tumors and lymphomas. While Phase I trials are primarily designed to assess safety and determine a recommended dose for further studies, promising signs of anti-tumor activity were observed.

Table 1: Summary of this compound Clinical Efficacy (Phase I, NCT01791595)

Efficacy EndpointPatient PopulationThis compound DoseOutcomeCitation
Overall Response Diffuse Large B-cell Lymphoma (DLBCL)10mg twice daily1 patient achieved a complete response lasting 15 months.
Disease Control DLBCL10mg twice daily1 patient experienced ongoing stable disease at 5 cycles.
Pharmacodynamic Response DLBCL (patient with complete response)10mg twice dailyReduction in tumor FDG uptake observed on day 3 of the first cycle, suggesting early metabolic effects.
Pharmacodynamic Response GeneralNot specifiedIncreased urinary excretion of lactate and ketone bodies, consistent with on-target renal MCT1 engagement.

Safety and Tolerability

The safety profile of this compound was characterized in the Phase I dose-escalation study. The treatment was generally well-tolerated at the determined recommended Phase II dose (RP2D).

Table 2: Summary of this compound Safety Profile (Phase I, NCT01791595)

Safety ParameterDetailsCitation
Recommended Phase II Dose (RP2D) 10mg twice daily.
Maximum Tolerated Dose (MTD) 20mg once daily.
Most Common Adverse Events (Grades 1-2) Nausea, fatigue, anorexia, constipation, and asymptomatic, reversible electroretinogram (ERG) changes.
Dose-Limiting Toxicities (DLTs) Observed at doses of 20mg once daily and above. Included a single instance of cardiac troponin rise and asymptomatic, reversible retinal ERG changes. A case of metabolic acidosis was also reported.
Serious Adverse Events One patient experienced a dose-limiting serious unexpected serious adverse reaction (SUSAR) of Troponin I increase.

Experimental Protocols

The following section details the methodologies employed in the key Phase I clinical trial of this compound (NCT01791595).

Study Design: A Phase I, open-label, dose-escalation study was conducted to determine the safety, tolerability, MTD, and RP2D of this compound. The study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).

Patient Population:

  • Part 1 (Dose Escalation): Patients with advanced solid tumors or lymphomas who were refractory to conventional treatment.

  • Part 2 (Dose Expansion): Patients with relapsed/refractory Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt Lymphoma (BL).

Treatment Regimen:

  • This compound was administered orally as a capsule, either once daily (od) or twice daily (bd).

  • Dose levels in the escalation phase ranged from 5mg to 30mg daily.

  • In the expansion cohort, patients were treated with the RP2D of 10mg twice daily.

  • Treatment was administered in 28-day cycles, with some initial cohorts having a 7-day break after the first dose to monitor for side effects.

Pharmacodynamic and Biomarker Assessments:

  • Metabolomics: Plasma and urine samples were collected to measure changes in lactate and ketone bodies.

  • Imaging: [18F]FDG-PET/CT scans were performed to assess changes in tumor glucose uptake as an early indicator of metabolic response.

  • Immunohistochemistry: Tumor biopsies were assessed for the expression of MCT1 and MCT4 to explore potential predictive biomarkers. MCT4 expression has been identified as a potential mechanism of resistance to MCT1 inhibition.

Visualizing the Science: Diagrams

To better illustrate the mechanisms and procedures involved, the following diagrams have been generated.

AZD3965_Mechanism_of_Action cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation MCT1 MCT1 Lactate_in->MCT1 Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate Efflux This compound This compound This compound->MCT1 Inhibition AZD3965_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Protocol cluster_assessment Patient Assessment Eligibility Inclusion/Exclusion Criteria Met (Advanced Solid Tumors/Lymphoma) Informed_Consent Informed Consent Eligibility->Informed_Consent Dose_Escalation Part 1: Dose Escalation (5-30mg od or bd) Informed_Consent->Dose_Escalation RP2D_Determination Determine RP2D (10mg bd) Dose_Escalation->RP2D_Determination Safety_Monitoring Adverse Event Monitoring (Regularly) Dose_Escalation->Safety_Monitoring PK_PD_Analysis PK/PD Analysis (Blood/Urine Samples) Dose_Escalation->PK_PD_Analysis Efficacy_Evaluation Tumor Response Assessment (e.g., FDG-PET/CT) Dose_Escalation->Efficacy_Evaluation Dose_Expansion Part 2: Dose Expansion (DLBCL/BL at RP2D) RP2D_Determination->Dose_Expansion Dose_Expansion->Safety_Monitoring Dose_Expansion->PK_PD_Analysis Dose_Expansion->Efficacy_Evaluation

AZD3965: A Comparative Guide to a First-in-Class MCT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monocarboxylate transporter 1 (MCT1) inhibitor, AZD3965, with other emerging alternatives targeting lactate transport in cancer. The information presented is based on reproducible experimental data from published research, offering a comprehensive resource for evaluating its performance and potential applications.

Executive Summary

This compound is a potent and selective inhibitor of MCT1, a key transporter of lactate across the cell membrane. In cancer cells that rely on glycolysis for energy production, inhibiting MCT1 leads to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, inhibition of tumor growth. This guide summarizes the quantitative data on this compound's efficacy, details the experimental protocols used to generate this data, and visualizes the key cellular pathways and experimental workflows.

Comparative Performance of MCT Inhibitors

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other notable MCT inhibitors.

Table 1: In Vitro Potency and Efficacy of MCT Inhibitors

CompoundTarget(s)Cell LineAssay TypeIC50 / Ki / pKiReference
This compound MCT1 (selective over MCT2, no activity against MCT3/4)Raji (Burkitt's Lymphoma)Lactate EffluxIC50: 5.12 nM[1]
4T1 (Breast Cancer)L-Lactate UptakeIC50: 17.0 ± 3.6 nM[2]
4T1 (Breast Cancer)Cell GrowthIC50: 22.2 ± 4.6 nM[2]
Human MCT1Binding AffinitypKi: 8.8[1]
BAY-8002 MCT1/2DLD-1 (Colon Cancer)[14C]-L-Lactate UptakeIC50: in nM range
AR-C155858 MCT1/2Rat ErythrocytesBinding AffinityKi: 2 nM
Syrosingopine MCT1/MCT4 (dual inhibitor)HAP1-IC50: 2500 nM (MCT1), 40 nM (MCT4)[3]
K562 (Leukemia)Cell GrowthIC50: >10 µM[4]
HL60 (Leukemia)Cell GrowthIC50: 1.5 µM[4]
SkBr3 (Breast Cancer)Cell GrowthIC50: 1.8 µM[4]
α-cyano-4-hydroxycinnamic acid (CHC) Non-selective MCTs4T1 (Breast Cancer)L-Lactate UptakeIC50: 7.57 ± 15.2 mM[2]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentDosing ScheduleOutcomeReference
Raji Xenograft This compound (100 mg/kg)Oral, twice daily85% tumor growth inhibition[1][5]
Raji Xenograft This compound (50 mg/kg) + Doxorubicin (3 mg/kg)Oral, twice daily (this compound); Once weekly (Doxorubicin)81% tumor growth inhibition (combination)[5]
Raji Xenograft This compound (100 mg/kg) + Rituximab (10 mg/kg)Oral, twice daily (this compound); Once weekly (Rituximab)Enhanced tumor regression compared to monotherapy[5]
4T1 Breast Tumor This compound (100 mg/kg)Intraperitoneal, twice dailyDecreased tumor volume and Ki67 expression[2]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and experimental design, the following diagrams are provided.

AZD3965_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_glycolysis Glycolysis Lactate_out Lactate Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in LDH MCT1 MCT1 Lactate_in->MCT1 MCT1->Lactate_out Lactate Efflux Metabolic_Disruption Metabolic Disruption - Glycolysis Inhibition - Intracellular Acidification MCT1->Metabolic_Disruption This compound This compound This compound->MCT1 Inhibition Cell_Death Apoptosis / Necrosis Metabolic_Disruption->Cell_Death

Caption: Mechanism of action of this compound in a glycolytic cancer cell.

Experimental_Workflow_In_Vivo cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Raji_cells Raji Burkitt's Lymphoma Cells Xenograft Subcutaneous Xenograft Model Raji_cells->Xenograft SCID_mice SCID Mice SCID_mice->Xenograft Treatment_group This compound (oral gavage) Xenograft->Treatment_group Control_group Vehicle Control Xenograft->Control_group Tumor_volume Tumor Volume Measurement Treatment_group->Tumor_volume Control_group->Tumor_volume Lactate_levels Tumor Lactate Quantification Tumor_volume->Lactate_levels IHC Immunohistochemistry (MCT1, MCT4, Ki67) Lactate_levels->IHC

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AZD3965

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AZD3965 are paramount to ensuring laboratory safety and environmental protection. As an inhibitor of monocarboxylate transporter 1 (MCT1), this compound is a valuable tool in cancer research.[1][2][3] This guide provides essential, step-by-step procedures for its safe disposal, aligning with best practices for investigational drugs.

Key Properties of this compound

A summary of the physical and solubility properties of this compound is provided below. This information is critical for handling the compound safely in a laboratory setting.

PropertyValue
Molecular Formula C₂₁H₂₄F₃N₅O₅S
Molecular Weight 515.5 g/mol
Appearance Crystalline solid
Storage Temperature -20°C
Solubility in DMSO Approximately 25 mg/mL
Solubility in Ethanol Approximately 20 mg/mL
Solubility in DMF Approximately 25 mg/mL

Data sourced from product information sheets.[1][4]

Standard Operating Procedure for this compound Disposal

Given that this compound is an investigational drug, it should be treated as hazardous waste unless a comprehensive Safety Data Sheet (SDS) explicitly states otherwise.[4] The following procedure is based on general guidelines for the disposal of investigational drug products.[5][6][7][8][9]

Experimental Protocol: Disposal of this compound

  • Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding hazardous and investigational drug waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Segregation of Waste:

    • Solid Waste: Place unused or expired this compound solid compound, as well as any lab materials heavily contaminated with it (e.g., weighing boats, contaminated paper towels), into a designated hazardous waste container.

    • Liquid Waste: Dispose of solutions containing this compound in a dedicated hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by your EHS office.

    • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous waste.

    • Empty Containers: All empty vials or containers that held this compound should be treated as hazardous waste and disposed of in the appropriate solid waste container.[5][7]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution.

  • Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by the EHS office or a licensed hazardous waste disposal company.

  • Documentation: Maintain a detailed record of the disposal, including the quantity of this compound disposed of and the date of disposal. This documentation may be required for regulatory compliance.[5][9]

  • Final Disposition: The final step in the disposal process is typically incineration at a licensed hazardous waste facility.[5][8] This is managed by your institution's EHS office or their contracted waste management provider.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE consult_ehs->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps empty_containers Empty Containers waste_type->empty_containers Empty Containers collect_solid Place in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Place in Labeled Hazardous Sharps Container sharps_waste->collect_sharps empty_containers->collect_solid store Store Securely for Pickup collect_solid->store collect_liquid->store collect_sharps->store document Document Disposal store->document end End: Disposal via Licensed Facility (Incineration) document->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of the investigational drug this compound, thereby protecting personnel and the environment.

References

Essential Safety and Logistical Information for Handling AZD3965

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AZD3965. Given that this compound is a potent and hazardous compound intended for research purposes only, strict adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.[1] The following procedures are based on best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is necessary to prevent inhalation, ingestion, or skin contact with this compound.[1][2] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed. For potent compounds like this compound, higher levels of protection are often required.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommended EquipmentKey Considerations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with an appropriate cartridge, or at a minimum, a fit-tested N95 respirator.[3][4]A PAPR is preferred for handling potent compounds as it offers a higher assigned protection factor.[3] Surgical masks do not provide adequate respiratory protection from drug exposure.[4]
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Gloves should be changed frequently and immediately if contaminated. The outer gloves should be removed before leaving the immediate work area.
Body Protection Disposable, long-sleeved, solid-front gown with tight-fitting cuffs.[4] The gown should be made of a material tested for resistance to chemical permeation.[2]Gowns should be changed every two to three hours or immediately after a spill.[4] Gowns worn in hazardous areas should not be worn in other areas.[4]
Eye and Face Protection Chemical splash goggles and a full-face shield.[4]Standard safety glasses do not provide sufficient protection from splashes.[4] Eye protection should be worn in conjunction with a face mask to ensure full facial protection.[4]
Foot Protection Disposable shoe covers worn over closed-toe shoes.Shoe covers should be removed before exiting the designated handling area to prevent the spread of contamination.
Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound powder should be conducted in a designated area with restricted access, such as a containment glove box or a Class II Biosafety Cabinet (BSC).[2] For potent compounds, flexible containment glove bag technology can significantly lower exposure risk.[3]

  • Weighing: Weighing of the solid compound should be performed within a ventilated balance enclosure or glove box to contain any airborne particles.

  • Solution Preparation: this compound is supplied as a crystalline solid and is soluble in organic solvents like DMSO and ethanol.[1] When preparing stock solutions, work within a chemical fume hood.

2. Handling Procedure:

  • Donning PPE: Before entering the designated handling area, don all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, outer gloves, head/hair covering, respirator, face shield/goggles).

  • Compound Handling:

    • Carefully transfer the required amount of this compound powder.

    • Use dedicated spatulas and weighing papers.

    • When dissolving, add the solvent slowly to the powder to avoid splashing.

  • Post-Handling:

    • Wipe down all surfaces and equipment in the designated area with an appropriate deactivating agent or cleaning solution.

    • Carefully doff PPE in a manner that avoids self-contamination, removing the most contaminated items first (e.g., outer gloves, gown).

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weighing papers, and pipette tips, must be considered hazardous waste.

  • Waste Collection:

    • Place all solid hazardous waste into a clearly labeled, sealed, and puncture-resistant container.

    • Collect liquid waste containing this compound in a separate, labeled, and sealed container.

  • Final Disposal: All hazardous waste generated from handling this compound should be disposed of through an approved hazardous waste management program, which typically involves incineration.[3] Follow all institutional and local regulations for hazardous waste disposal.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.

AZD3965_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase start Start: Review Protocol & SDS prep_area Prepare Designated Handling Area start->prep_area don_ppe Don Full PPE prep_area->don_ppe weigh Weigh this compound in Containment don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Safely segregate_waste->doff_ppe dispose Dispose of Waste per Institutional Guidelines doff_ppe->dispose end End of Procedure dispose->end

Caption: Workflow for the safe handling of the potent compound this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.